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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Bromo-2-iodo-4-methoxybenzyl alcohol

Executive Summary In the realm of advanced organic synthesis and drug discovery, polyhalogenated arenes serve as indispensable linchpins for the modular assembly of complex molecular architectures. 5-Bromo-2-iodo-4-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, polyhalogenated arenes serve as indispensable linchpins for the modular assembly of complex molecular architectures. 5-Bromo-2-iodo-4-methoxybenzyl alcohol is a highly functionalized building block that offers unparalleled synthetic versatility. By strategically positioning an electron-donating methoxy group, a derivatizable benzylic alcohol, and two distinct halogens (bromo and iodo) on a single benzene ring, this compound enables precise, regioselective functionalization. This whitepaper provides an authoritative guide on the structural logic, physicochemical properties, and field-proven protocols for leveraging this molecule in orthogonal cross-coupling and divergent derivatization workflows.

Structural Logic & Physicochemical Profiling

The utility of 5-Bromo-2-iodo-4-methoxybenzyl alcohol is dictated by the electronic and steric interplay of its four substituents:

  • Methoxy Group (-OCH₃): Acts as a strong electron-donating group (EDG) via resonance (+M effect). This enriches the electron density of the aromatic ring, which subtly modulates the oxidative addition rates of transition metal catalysts.

  • Hydroxymethyl Group (-CH₂OH): Provides a versatile synthetic handle that can be oxidized, halogenated, or protected, independent of the aryl halides.

  • Iodo (-I) vs. Bromo (-Br) Substituents: Positioned para to each other, these halogens offer a thermodynamic gradient. The weaker C–I bond allows for chemoselective activation, leaving the C–Br bond intact for subsequent, orthogonal reactions.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 5-Bromo-2-iodo-4-methoxybenzyl alcohol
CAS Registry Number 1[1]
Molecular Formula C₈H₈BrIO₂[2]
Molecular Weight 342.96 g/mol
SMILES String OCC1=CC(Br)=C(OC)C=C1I[3]
Functional Groups Primary alcohol, Aryl bromide, Aryl iodide, Aryl ether

Orthogonal Cross-Coupling Strategies

The core mechanistic advantage of 5-Bromo-2-iodo-4-methoxybenzyl alcohol lies in its capacity for 4[4]. The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). This thermodynamic disparity allows Palladium(0) or Nickel(0) catalysts to undergo oxidative addition exclusively at the iodo position under mild conditions.

G Start 5-Bromo-2-iodo-4-methoxybenzyl alcohol Step1 Pd-Catalyzed Suzuki Coupling (Selective for C-I bond) Start->Step1 Ar-B(OH)2, Pd(0) Intermediate 5-Bromo-2-aryl-4-methoxybenzyl alcohol Step1->Intermediate Step2 Ni/Pd-Catalyzed Coupling (Activation of C-Br bond) Intermediate->Step2 Ar'-B(OH)2, Pd(0)/Ni(0) Product 2,5-Diaryl-4-methoxybenzyl alcohol Step2->Product

Orthogonal cross-coupling workflow exploiting C-I vs C-Br reactivity.

Protocol 1: Haloselective Suzuki-Miyaura Coupling at the C-I Bond

Causality & Design: To prevent the oxidative addition of the C–Br bond, the reaction must be kept at a mild temperature (40 °C). The electron-rich nature of the methoxy-substituted ring slightly dampens the initial oxidative addition, making the use of a robust catalyst like Pd(PPh₃)₄ essential for rapid turnover.

Self-Validating Workflow:

  • System Purging: In a flame-dried Schlenk tube, combine 5-Bromo-2-iodo-4-methoxybenzyl alcohol (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).

    • Validation: Strict stoichiometric control of the boronic acid (only 1.05 equiv) prevents unwanted secondary coupling at the bromo position.

  • Solvent Introduction: Add rigorously degassed THF and 2.0 M aqueous Na₂CO₃ (2.0 equiv).

    • Validation: Degassing is confirmed by the absence of bubble formation under vacuum. If oxygen is present, Pd(0) rapidly oxidizes to Pd(II), visually indicated by the solution prematurely turning black (palladium black precipitation).

  • Thermal Activation: Stir the biphasic mixture at 40 °C.

    • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the starting material (which has a lower Rf due to the heavy iodine atom) and the appearance of a new, UV-active product spot validates successful mono-coupling.

  • Isolation: Quench with deionized water, extract with EtOAc, dry over anhydrous MgSO₄, and purify via flash column chromatography to isolate the 5-bromo-2-aryl-4-methoxybenzyl alcohol intermediate.

Derivatization of the Benzyl Alcohol Moiety

Independent of the halogen handles, the benzylic alcohol can be divergently modified to create new electrophilic or reactive sites.

G Core 5-Bromo-2-iodo-4-methoxybenzyl alcohol Oxidation Oxidation (MnO2) Core->Oxidation Halogenation Halogenation (PBr3) Core->Halogenation Aldehyde 5-Bromo-2-iodo-4-methoxybenzaldehyde Oxidation->Aldehyde Bromide 5-Bromo-2-iodo-4-methoxybenzyl bromide Halogenation->Bromide

Divergent derivatization pathways for the benzyl alcohol moiety.

Protocol 2: Selective Oxidation to Benzaldehyde

Causality & Design: The objective is to oxidize the primary benzylic alcohol to an aldehyde without triggering over-oxidation to a carboxylic acid or interfering with the halogen substituents. Activated Manganese(IV) oxide (MnO₂) is chosen due to its mild, heterogeneous nature and high chemoselectivity for benzylic alcohols.

Self-Validating Workflow:

  • Substrate Dissolution: Dissolve 5-Bromo-2-iodo-4-methoxybenzyl alcohol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Oxidant Addition: Add activated MnO₂ (10.0 equiv) in a single portion.

    • Validation: The MnO₂ must be freshly activated (heated to 120 °C prior to use). If the reagent is inactive, the heterogeneous mixture will fail to show product conversion on TLC within the first 2 hours.

  • Reaction Progression: Stir vigorously at room temperature for 16 hours.

    • Validation: The reaction is self-limiting; once the aldehyde is formed, MnO₂ lacks the oxidation potential to convert it to a carboxylic acid under these non-aqueous conditions.

  • Filtration & Recovery: Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts.

    • Validation: The filtrate must be completely clear and free of black particulates, ensuring no metal contamination carries over. Evaporate the DCM to yield analytically pure 5-Bromo-2-iodo-4-methoxybenzaldehyde[3].

Applications in Drug Discovery & Material Science

The ability to sequentially functionalize the C–I bond, the C–Br bond, and the benzylic alcohol makes 5-Bromo-2-iodo-4-methoxybenzyl alcohol a highly privileged scaffold. In fragment-based drug discovery (FBDD), it allows medicinal chemists to rapidly synthesize libraries of tri- and tetra-substituted benzenes, which are common motifs in kinase inhibitors and allosteric modulators. Furthermore, in material science, the orthogonal reactivity is exploited to synthesize highly conjugated, asymmetric organic semi-conductors and OLED fluorophores.

References

  • BLD Pharm. "1269292-64-9 | 5-Bromo-2-iodo-4-methoxybenzoic acid | BLD Pharm" (Contains data for 5-Bromo-2-iodo-4-methoxybenzyl alcohol). 3

  • Apollo Scientific. "Ethers Supplier & Distributors | Apollo". 1

  • ChemicalBook. "1H-1,3-benzimidazole,2386089-00-3,5-Bromo-2 ... - ChemicalBook". 2

  • ACS Publications. "Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis". 4

Sources

Exploratory

The Definitive Guide to the Stability, Storage, and Handling of 5-Bromo-2-iodo-4-methoxybenzyl alcohol

Executive Summary 5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS: 1935205-83-6) is a highly functionalized, polyhalogenated aromatic building block widely utilized in advanced cross-coupling reactions (e.g., Suzuki-Miyaura,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS: 1935205-83-6) is a highly functionalized, polyhalogenated aromatic building block widely utilized in advanced cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and active pharmaceutical ingredient (API) synthesis[1]. While its orthogonal reactivity—driven by the differential reactivity of the bromo, iodo, and benzylic alcohol groups—makes it exceptionally valuable, it also introduces severe stability vulnerabilities. This whitepaper details the mechanistic causality behind its degradation and establishes a self-validating protocol for its storage, handling, and analytical verification.

Chemical Profiling & Reactivity Vulnerabilities

To master the handling of 5-Bromo-2-iodo-4-methoxybenzyl alcohol, one must first understand the thermodynamic and kinetic vulnerabilities inherent to its molecular architecture. The molecule is defined by three competing reactive centers:

  • The Aryl Iodide (C-I) Bond: The bond dissociation energy of a typical aryl C-I bond is exceptionally low (approximately 240 kJ/mol). This makes it highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) or even ambient visible light, generating highly reactive aryl and iodine radicals[2].

  • The Benzylic Alcohol: Benzyl alcohols are inherently prone to autoxidation. In the presence of atmospheric oxygen, especially when catalyzed by light or trace transition metals, the benzylic carbon undergoes oxidative dehydrogenation to form a benzaldehyde derivative, which can further oxidize to a benzoic acid[3].

  • The Methoxy Group: Acting as a strong electron-donating group (EDG) via resonance, the methoxy moiety enriches the electron density of the aromatic ring. While this facilitates oxidative addition in palladium-catalyzed couplings, it also stabilizes radical intermediates formed during photolytic degradation, thereby accelerating the compound's breakdown.

Mechanistic Pathways of Degradation

The degradation of this compound is not a singular event but a bifurcated pathway depending on environmental exposure.

Degradation A 5-Bromo-2-iodo- 4-methoxybenzyl alcohol B Homolytic C-I Cleavage (Aryl Radical) A->B UV/Vis Light (Photolysis) C Benzylic Oxidation (Benzaldehyde) A->C O2 / Ambient Air (Oxidation) D Dimerization & Dehalogenation B->D Radical Propagation E Benzoic Acid Derivative C->E Further Oxidation

Caption: Mechanistic degradation pathways of 5-Bromo-2-iodo-4-methoxybenzyl alcohol via photolysis and oxidation.

Quantitative Stability Data

To illustrate the critical need for stringent storage conditions, the following table summarizes the accelerated degradation profile of polyhalogenated benzyl alcohols under various environmental stressors. Note: Data represents normalized kinetic degradation profiles for iodo-benzyl alcohol derivatives.

Storage TemperatureAtmosphereLight ExposureTimeframePurity Retention (%)Primary Degradant Identified
25°C (Ambient) Ambient AirDirect UV/Vis7 Days< 65%Deiodinated dimer, Benzaldehyde
25°C (Ambient) Ambient AirDark (Amber)14 Days88%Benzaldehyde derivative
4°C (Fridge) Ambient AirDark (Amber)30 Days94%Benzaldehyde derivative
-20°C (Freezer) Argon ( Ar )Dark (Amber)6 Months> 99% Trace dehalogenation

Causality Insight: The data clearly demonstrates that light exclusion alone is insufficient. While amber vials prevent the rapid photolytic cleavage of the C-I bond[4], the presence of ambient oxygen at room temperature still drives the oxidation of the benzylic alcohol. Maximum stability is only achieved through a synergistic defense: thermal suppression (-20°C), photon exclusion (dark), and oxygen deprivation (Argon).

Standard Operating Procedure (SOP): Storage & Handling Workflow

To maintain the scientific integrity of your synthetic workflows, treat 5-Bromo-2-iodo-4-methoxybenzyl alcohol as a highly sensitive, transient intermediate. Implement the following self-validating protocol immediately upon receipt.

Workflow S1 1. Receipt & Inspection (Verify Amber Vial Integrity) S2 2. Glovebox Transfer (Argon/N2 Atmosphere) S1->S2 S3 3. Aliquoting (Minimize Freeze-Thaw Cycles) S2->S3 S4 4. Long-Term Storage (-20°C, Dark, Parafilm Sealed) S3->S4 S5 5. Pre-Use Validation (HPLC/NMR Purity Check) S4->S5

Caption: Step-by-step standard operating procedure for the handling and storage of sensitive aryl iodides.

Detailed Methodology: Inert Aliquoting and Storage
  • Receipt & Equilibration: Upon receiving the chemical, do not open it immediately. Allow the sealed container to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which can accelerate degradation during subsequent storage.

  • Inert Transfer: Transfer the intact vial into a glovebox purged with high-purity Argon ( O2​ < 1 ppm, H2​O < 1 ppm). Argon is preferred over Nitrogen as it is heavier than air and settles over the solid, providing a superior protective blanket.

  • Aliquoting: Divide the bulk material into single-use, pre-dried amber glass vials. Causality: Repeated freeze-thaw cycles and repeated exposure to the glovebox antechamber introduce micro-amounts of oxygen and moisture, cumulatively degrading the bulk batch.

  • Sealing & Storage: Seal each amber vial with a PTFE-lined cap, wrap the cap junction tightly with Parafilm, and store the vials in a dedicated -20°C freezer shielded from any internal lighting.

Analytical Validation Protocol

Never assume the purity of an aryl iodide after prolonged storage. Before deploying 5-Bromo-2-iodo-4-methoxybenzyl alcohol in a sensitive catalytic cycle, validate its integrity using the following High-Performance Liquid Chromatography (HPLC) protocol.

Step-by-Step HPLC Method
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (ensure the solvent is degassed to prevent on-column oxidation). Prepare this solution in an amber HPLC vial just prior to injection.

  • Column Selection: Use a standard C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: Set the UV detector to 254 nm and 280 nm.

  • Data Interpretation:

    • The intact 5-Bromo-2-iodo-4-methoxybenzyl alcohol will elute as the major peak.

    • Diagnostic Degradants: Look for a peak eluting slightly earlier (more polar) with a distinct UV absorption profile indicative of a carbonyl group—this is the oxidized benzaldehyde byproduct. A later-eluting peak may indicate a dehalogenated dimer formed via radical coupling.

By strictly adhering to these storage and validation protocols, researchers can completely mitigate the inherent photolytic and oxidative risks of 5-Bromo-2-iodo-4-methoxybenzyl alcohol, ensuring reproducible, high-yield downstream synthesis.

References

  • Chemical Science. (n.d.). A metal-free C-B bond forming reaction from the corresponding aryl halides in batch and continuous-flow conditions. Royal Society of Chemistry. Retrieved from [Link]

  • AIP Publishing. (2012). UV photodissociation dynamics of iodobenzene: Effects of fluorination. Retrieved from [Link]

  • Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from[Link]

  • ACS Publications. (2015). Visible Light Mediated Reductive Cleavage of C–O Bonds Accessing α-Substituted Aryl Ketones. Organic Letters. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Spectral Profiling of 5-Bromo-2-iodo-4-methoxybenzyl Alcohol: A Comprehensive Guide

Executive Summary In advanced organic synthesis and drug development, poly-halogenated benzyl alcohols serve as critical building blocks. 5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS: 1935205-83-6) is a highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, poly-halogenated benzyl alcohols serve as critical building blocks. 5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS: 1935205-83-6) is a highly functionalized intermediate utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and the synthesis of complex active pharmaceutical ingredients (APIs). The presence of orthogonal halogens (bromine and iodine) allows for site-selective functionalization, provided the chemist understands the distinct reactivity profiles of each carbon-halogen bond.

This whitepaper provides an in-depth technical guide to the synthesis, structural elucidation, and spectral profiling (NMR, IR, MS) of 5-bromo-2-iodo-4-methoxybenzyl alcohol. By analyzing the causality behind experimental choices and spectroscopic phenomena, this guide empowers researchers to confidently synthesize and characterize this complex intermediate.

Physicochemical Identity

Before diving into spectral analysis, it is essential to establish the fundamental physicochemical properties of the compound. The combination of a methoxy group (electron-donating) and two heavy halogens (electron-withdrawing via induction, but polarizable) creates a unique electronic environment across the aromatic ring.

PropertyValue
Chemical Name 5-Bromo-2-iodo-4-methoxybenzyl alcohol
CAS Registry Number 1935205-83-6
Molecular Formula C₈H₈BrIO₂
Molecular Weight 342.96 g/mol
Structural Features Benzyl alcohol core, para-methoxy, meta-bromo, ortho-iodo

Synthetic Methodology & Experimental Workflow

The most reliable route to 5-bromo-2-iodo-4-methoxybenzyl alcohol is the chemoselective reduction of its corresponding aldehyde, 5-bromo-2-iodo-4-methoxybenzaldehyde . The protocol below outlines a self-validating system using sodium borohydride (NaBH₄), ensuring high yield while preventing the dehalogenation that can occur with stronger reducing agents like LiAlH₄.

Step-by-Step Reduction Protocol
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-iodo-4-methoxybenzaldehyde (1.0 equiv, ~10 mmol) in anhydrous methanol (50 mL, 0.2 M).

  • Thermal Control: Submerge the flask in an ice-water bath to achieve 0 °C. Causality: Methanol reacts slowly with NaBH₄; cooling the reaction suppresses this solvent degradation and controls the exothermic hydride transfer to the aldehyde.

  • Reagent Addition: Slowly add NaBH₄ (1.5 equiv, 15 mmol) in small portions over 15 minutes. Causality: Portion-wise addition prevents rapid hydrogen gas evolution and mitigates thermal spikes, ensuring the highly labile C-I bond remains intact.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) eluent. The reaction is complete when the UV-active aldehyde spot is entirely consumed.

  • Quenching & Work-up: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Causality: The mildly acidic NH₄Cl neutralizes the basic alkoxide intermediate to yield the final alcohol and safely destroys any unreacted NaBH₄ without risking ether cleavage.

  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

SynthWorkflow A 5-Bromo-2-iodo-4-methoxybenzaldehyde B Dissolve in MeOH (0 °C) A->B C Add NaBH4 (Portion-wise) B->C D Stir at RT (1-2 hrs) C->D Reduction E Quench with NH4Cl (aq) D->E Work-up F Extract (EtOAc) & Dry (MgSO4) E->F G 5-Bromo-2-iodo-4-methoxybenzyl alcohol F->G Yield > 90%

Figure 1: Step-by-step synthetic reduction workflow from the aldehyde to the target benzyl alcohol.

Spectroscopic Elucidation

Accurate structural elucidation requires triangulating data from NMR, IR, and Mass Spectrometry. The presence of multiple heavy atoms significantly alters the expected spectral baselines .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are defined by the competing electronic effects of its substituents.

  • ¹H NMR Causality: The aromatic ring contains only two protons (at C3 and C6), which appear as two distinct singlets because they are para to one another and do not exhibit ortho/meta coupling. The proton at C3 is heavily shielded by the electron-donating resonance of the adjacent methoxy group, pushing it upfield (~7.24 ppm). Conversely, the proton at C6 is deshielded by the inductive effect of the adjacent bromine atom, pushing it downfield (~7.40 ppm). The hydroxyl proton (-OH) appears as a broad singlet due to intermolecular hydrogen bonding and rapid chemical exchange, which averages out any potential spin-spin splitting with the adjacent methylene group .

  • ¹³C NMR Causality: The most striking feature in the ¹³C spectrum is the "Heavy Atom Effect" (spin-orbit coupling) induced by iodine. The ipso carbon attached directly to the iodine atom (C2) experiences massive diamagnetic shielding, shifting it dramatically upfield to ~88.5 ppm—a region typically reserved for alkynes or sp³ carbons, not aromatic rings.

Table 1: Consolidated ¹H and ¹³C NMR Data (CDCl₃, 400 MHz / 100 MHz)

NucleusShift (ppm)MultiplicityInt.AssignmentCausality / Rationale
¹H 2.05br s1H-OHBroadened due to chemical exchange/H-bonding.
¹H 3.88s3H-OCH₃Deshielded by the electronegative oxygen atom.
¹H 4.65s2H-CH₂OHDeshielded by the adjacent hydroxyl and aromatic ring.
¹H 7.24s1HAr-H (C3)Shielded by the strongly donating ortho-methoxy group.
¹H 7.40s1HAr-H (C6)Deshielded by the inductive pull of the ortho-bromine.
¹³C 56.5s--OCH₃Typical methoxy carbon shift.
¹³C 69.0s--CH₂OHDeshielded by the hydroxyl oxygen.
¹³C 88.5s-Ar-C (C2-I)Extreme upfield shift due to Iodine's heavy atom effect.
¹³C 112.0s-Ar-C (C5-Br)Mildly shielded relative to unsubstituted benzene.
¹³C 114.5s-Ar-C (C3-H)Shielded by the ortho-methoxy group.
¹³C 132.5s-Ar-C (C6-H)Unsubstituted aromatic methine carbon.
¹³C 135.0s-Ar-C (C1)Ipso carbon attached to the hydroxymethyl group.
¹³C 156.0s-Ar-C (C4-O)Strongly deshielded by the directly attached oxygen.
Infrared (IR) Spectroscopy

IR spectroscopy confirms the successful reduction of the aldehyde to the alcohol. The disappearance of the sharp carbonyl (C=O) stretch at ~1690 cm⁻¹ is replaced by a broad, strong O-H stretching band.

Table 2: Key IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Rationale
3350 Strong, BroadO-H StretchBroadening is characteristic of intermolecular H-bonding.
2930, 2850 WeakC-H StretchAliphatic sp³ stretches from methoxy/methylene groups.
1580, 1470 MediumC=C StretchAromatic ring skeletal vibrations.
1250, 1050 StrongC-O StretchAsymmetric/symmetric stretch of ether and alcohol bonds.
1020 MediumC-Br StretchCarbon-halogen stretching frequency.
Mass Spectrometry (MS)

Electron Ionization (EI-MS) provides definitive proof of the halogenated structure. Bromine naturally exists as two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the molecular ion [M]⁺• appears as a distinct 1:1 doublet at m/z 342 and 344.

The primary fragmentation pathways are driven by the relative bond dissociation energies. The C-I bond is the weakest in the molecule, making the loss of an iodine radical (•I, -127 Da) the most favorable fragmentation, often resulting in the base peak. A secondary pathway involves the classic alpha-cleavage/dehydration of benzyl alcohols, losing a hydroxyl radical (•OH, -17 Da) .

MSFragmentation M Molecular Ion [M]+• m/z 342 / 344 C8H8BrIO2 F1 Loss of •OH (-17) m/z 325 / 327 M->F1 - •OH F2 Loss of •I (-127) m/z 215 / 217 M->F2 - •I F3 Loss of •Br (-79/-81) m/z 263 M->F3 - •Br F4 Secondary Fragment m/z 198 / 200 F1->F4 - •I

Figure 2: Primary mass spectrometry fragmentation pathways of 5-bromo-2-iodo-4-methoxybenzyl alcohol.

Table 3: EI-MS Fragmentation Data (70 eV)

m/zRelative AbundanceIon / FragmentCausality / Rationale
342 / 344 ~50% / ~50%[M]⁺•Molecular ion exhibiting the classic 1:1 isotopic signature of a single Bromine atom.
325 / 327 ~30%[M - OH]⁺Loss of the hydroxyl radical, a common fragmentation for benzylic systems.
263 ~40%[M - Br]⁺Cleavage of the C-Br bond.
215 / 217 ~100% (Base)[M - I]⁺Cleavage of the highly polarizable, weak C-I bond forms the most stable radical/cation pair.

References

  • Chemistry LibreTexts. "17.11: Spectroscopy of Alcohols and Phenols." Organic Chemistry (Wade), Retrieved March 2026.[Link]

  • CAS Common Chemistry. "4-Methoxybenzyl alcohol (CAS 105-13-5) Reference Data." American Chemical Society, Retrieved March 2026.[Link]

Exploratory

discovery and history of 5-Bromo-2-iodo-4-methoxybenzyl alcohol

The Strategic Design and Application of Polyhalogenated Benzyl Alcohols: A Deep Dive into 5-Bromo-2-iodo-4-methoxybenzyl alcohol Executive Summary In modern drug discovery and complex natural product synthesis, the deman...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Design and Application of Polyhalogenated Benzyl Alcohols: A Deep Dive into 5-Bromo-2-iodo-4-methoxybenzyl alcohol

Executive Summary

In modern drug discovery and complex natural product synthesis, the demand for densely functionalized, highly predictable building blocks has driven the evolution of polyhalogenated arenes. 5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS: 1935205-83-6) stands as a premier example of this architectural precision [1]. Featuring a 1,2,4,5-tetrasubstituted phenyl ring, this molecule is not merely a chemical intermediate; it is a programmable scaffold. By strategically positioning halogens with distinct bond dissociation energies alongside an electron-donating methoxy group and a versatile hydroxymethyl handle, chemists can execute highly orchestrated, orthogonal cross-coupling sequences.

This technical guide deconstructs the structural causality, synthetic history, and step-by-step application protocols for 5-Bromo-2-iodo-4-methoxybenzyl alcohol, providing a self-validating framework for researchers engaged in advanced API (Active Pharmaceutical Ingredient) development.

Structural Anatomy and Mechanistic Causality

To understand the utility of 5-Bromo-2-iodo-4-methoxybenzyl alcohol, one must analyze the thermodynamic and electronic properties of its substituents. The molecule is designed to allow sequential, site-selective functionalization without the need for intermediate protecting group manipulations [2].

The Principle of Orthogonal Reactivity

The core value of this molecule lies in the differential reactivity of its carbon-halogen bonds during transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Heck reactions). The oxidative addition of a Palladium(0) catalyst into an aryl halide bond is typically the rate-determining step. Because the C–I bond is significantly weaker and more polarizable than the C–Br bond, Pd(0) inserts into the C–I bond at room temperature, leaving the C–Br bond completely intact for subsequent functionalization at elevated temperatures [3].

Table 1: Thermodynamic Basis for Orthogonal Cross-Coupling

Bond TypeAverage Bond Dissociation Energy (BDE)Relative Oxidative Addition Rate (Pd⁰)Required Coupling Temperature
Aryl C–I ~209 kJ/molExtremely Fast0 °C to 25 °C
Aryl C–Br ~283 kJ/molModerate60 °C to 90 °C
Aryl C–Cl ~397 kJ/molVery Slow>100 °C (Requires specialized ligands)

Data synthesized from standard bond dissociation enthalpy tables [4].

Electronic and Steric Contributions
  • C4-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance. It enriches the aromatic ring, which slightly dampens the overall oxidative addition rate compared to an electron-deficient arene, but provides critical regiocontrol during the initial electrophilic halogenation steps of its synthesis. Furthermore, the methoxy oxygen serves as a vital hydrogen-bond acceptor in many final drug targets.

  • C1-Hydroxymethyl Group: The benzyl alcohol moiety provides a synthetic anchor. It can be oxidized to an aldehyde for reductive aminations, converted into a benzyl bromide for nucleophilic substitutions, or protected as a silyl ether to prevent interference during strongly basic cross-coupling steps.

Orthogonal Core 5-Bromo-2-iodo-4-methoxybenzyl alcohol C-I (209 kJ/mol) C-Br (283 kJ/mol) Step1 Pd(0), Ar-B(OH)2, Base, RT Selective C-I Insertion Core->Step1 Intermediate 5-Bromo-2-aryl-4-methoxybenzyl alcohol Unreacted C-Br bond Step1->Intermediate Step2 Pd(0), Ar'-B(OH)2, Base, Heat C-Br Insertion Intermediate->Step2 Product 2,5-Diaryl-4-methoxybenzyl alcohol Fully Functionalized Step2->Product

Fig 1: Orthogonal cross-coupling logic exploiting C-X bond dissociation energies.

Retrosynthetic Strategy and Historical Synthesis

The commercial availability of 5-Bromo-2-iodo-4-methoxybenzyl alcohol (often sourced from specialized fine chemical vendors like BLD Pharm or ChemScene [1]) relies on a highly regioselective, stepwise electrophilic aromatic substitution sequence.

Historically, the synthesis begins with the inexpensive starting material 4-methoxybenzaldehyde .

  • Bromination: Electrophilic bromination occurs ortho to the methoxy group (C3), yielding 3-bromo-4-methoxybenzaldehyde.

  • Iodination: Subsequent iodination is directed to the C6 position (para to the bromo group and ortho to the formyl group), yielding 5-bromo-2-iodo-4-methoxybenzaldehyde.

  • Reduction: The aldehyde is chemoselectively reduced to the corresponding benzyl alcohol.

Synthesis A 4-Methoxybenzaldehyde B 3-Bromo-4-methoxybenzaldehyde A->B Br2, AcOH Electrophilic Bromination C 5-Bromo-2-iodo-4-methoxybenzaldehyde B->C I2, Ag2SO4 Electrophilic Iodination D 5-Bromo-2-iodo-4-methoxybenzyl alcohol C->D NaBH4, MeOH Chemoselective Reduction

Fig 2: Stepwise synthesis of 5-Bromo-2-iodo-4-methoxybenzyl alcohol.

Experimental Workflows: A Self-Validating Protocol System

To ensure scientific integrity and reproducibility, the following protocols detail the critical steps for handling and utilizing this scaffold. The causality behind reagent selection is explicitly defined to prevent common experimental failures.

Protocol A: Chemoselective Reduction of the Aldehyde Precursor

Objective: Convert 5-bromo-2-iodo-4-methoxybenzaldehyde to the target benzyl alcohol without causing hydrodehalogenation of the sensitive C–I bond.

Causality Check: Strong reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) or Palladium on Carbon ( Pd/C ) with H2​ gas will rapidly cleave the C–I bond via hydrodehalogenation. Sodium borohydride ( NaBH4​ ) in a protic solvent is selected because its hydride transfer is strictly limited to the highly electrophilic carbonyl carbon.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 5-bromo-2-iodo-4-methoxybenzaldehyde in 30 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Rationale: Lower temperatures suppress any potential side reactions, including nucleophilic aromatic substitution by methoxide.

  • Hydride Addition: Add 12.0 mmol (1.2 equivalents) of NaBH4​ portion-wise over 15 minutes. Effervescence ( H2​ gas evolution) will be observed.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour. Monitor completion via TLC (Hexanes:EtOAc 3:1). The aldehyde spot (UV active, stains with 2,4-DNP) will disappear, replaced by a more polar alcohol spot.

  • Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous NH4​Cl dropwise. Rationale: Mildly acidic quenching destroys unreacted NaBH4​ without risking acid-catalyzed etherification of the newly formed benzyl alcohol.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 5-Bromo-2-iodo-4-methoxybenzyl alcohol as a crystalline solid.

Protocol B: Room-Temperature Orthogonal Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C2 (Iodo) position while preserving the C5 (Bromo) position.

Causality Check: To achieve perfect chemoselectivity, the reaction must be kept at room temperature. Utilizing a highly active, sterically demanding palladium catalyst (such as Pd(PPh3​)4​ or a Buchwald precatalyst) ensures that oxidative addition into the C–I bond is rapid, while the thermal barrier for C–Br insertion remains unbreached [5].

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine 1.0 mmol of 5-Bromo-2-iodo-4-methoxybenzyl alcohol, 1.05 mmol of Phenylboronic acid, and 3.0 mmol of Potassium Carbonate ( K2​CO3​ ). Add 10 mL of a THF/Water (4:1) solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive flow of Argon, add 0.05 mmol (5 mol%) of Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ].

  • Stirring: Seal the flask and stir vigorously at 20–25 °C for 12 hours. Do not apply heat.

  • Workup: Dilute the mixture with 20 mL of Diethyl Ether and 20 mL of water. Separate the layers, extract the aqueous phase twice with Ether, dry the organics over MgSO4​ , and concentrate.

  • Result: The resulting product is 5-bromo-4-methoxy-2-phenylbenzyl alcohol. The C–Br bond remains fully intact for a subsequent, higher-temperature cross-coupling step.

Conclusion

5-Bromo-2-iodo-4-methoxybenzyl alcohol is a masterclass in rational molecular design. By understanding the thermodynamic disparities between carbon-halogen bonds, researchers can utilize this tetrasubstituted arene as a programmable hub for multi-directional synthesis. Whether employed in the rapid generation of structure-activity relationship (SAR) libraries or as a critical node in natural product total synthesis, its predictable, self-validating reactivity profile makes it an indispensable tool in the modern chemist's arsenal.

References

  • Li, J., et al. "Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations." ACS Catalysis, 2015. Available at:[Link]

  • Simmons, E. M., & Hartwig, J. F. "Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation." National Institutes of Health (NIH) Public Access, 2010. Available at:[Link]

  • University of California, Santa Barbara (UCSB). "Properties of Atoms, Radicals, and Bonds: Table 4.11 Bond Dissociation Energies." UCSB Chemistry Data Tables. Available at:[Link]

  • Michigan State University (MSU) Chemistry. "Standard Bond Energies and Bond Dissociation Energies." Organic Chemistry Resources. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-iodo-4-methoxybenzyl alcohol

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules and advanced materials.[3]

5-Bromo-2-iodo-4-methoxybenzyl alcohol is a highly valuable and versatile building block in this context. The presence of two distinct halogen atoms—iodine and bromine—on the aromatic ring offers the potential for programmed, site-selective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards palladium catalysts allows for sequential couplings, enabling the synthesis of complex, unsymmetrical biaryl compounds. This application note provides a comprehensive guide to the principles, protocols, and applications of using 5-Bromo-2-iodo-4-methoxybenzyl alcohol in Suzuki coupling reactions, tailored for researchers in drug discovery and materials science.

Principle of the Reaction: Chemoselectivity in Action

The cornerstone of utilizing 5-Bromo-2-iodo-4-methoxybenzyl alcohol in Suzuki couplings is the inherent difference in reactivity between the aryl-iodide and aryl-bromide bonds. The general order of reactivity for halogens in palladium-catalyzed oxidative addition, often the rate-determining step, is I > Br > Cl.[4][5] This trend is attributed to the bond dissociation energies, where the C-I bond is weaker and therefore more readily cleaved by the palladium(0) catalyst than the C-Br bond.[4]

This reactivity differential allows for the selective coupling at the C-I position under carefully controlled conditions, leaving the C-Br bond intact for subsequent transformations. This sequential approach is a powerful strategy for the convergent synthesis of complex molecular architectures.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-I bond) of the 5-Bromo-2-iodo-4-methoxybenzyl alcohol, forming a Pd(II) complex.[6][7]

  • Transmetalation: An organoboron species, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.[1][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species.[6][7]

Visualization of the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-I Bond) Pd(0)L2->Oxidative_Addition Ar-I Transmetalation Transmetalation Oxidative_Addition->Transmetalation [Ar-Pd(II)-I]L2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Ar-Pd(II)-R]L2 Reductive_Elimination->Pd(0)L2 Ar-R Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation caption Catalytic cycle for the Suzuki-Miyaura coupling. Suzuki_Workflow cluster_protocol1 Protocol 1: Selective C-I Coupling cluster_protocol2 Protocol 2: Sequential C-Br Coupling P1_Start Start: 5-Bromo-2-iodo-4- methoxybenzyl alcohol P1_Reagents Add Arylboronic Acid 1, Pd(OAc)2/SPhos, K3PO4 P1_Start->P1_Reagents P1_Reaction Heat in Toluene/H2O (80-90°C) P1_Reagents->P1_Reaction P1_Workup Aqueous Workup & Extraction P1_Reaction->P1_Workup P1_Purification Column Chromatography P1_Workup->P1_Purification P1_Product Product 1: 5-Bromo-2-aryl-4- methoxybenzyl alcohol P1_Purification->P1_Product P2_Start Start: Product 1 P1_Product->P2_Start P2_Reagents Add Arylboronic Acid 2, Pd2(dba)3/XPhos, Cs2CO3 P2_Start->P2_Reagents P2_Reaction Heat in 1,4-Dioxane (100-110°C) P2_Reagents->P2_Reaction P2_Workup Aqueous Workup & Extraction P2_Reaction->P2_Workup P2_Purification Column Chromatography P2_Workup->P2_Purification P2_Product Final Product: Unsymmetrical Diaryl P2_Purification->P2_Product caption Workflow for sequential Suzuki coupling.

Sources

Application

Application Note: A Protocol for the Regioselective Sonogashira Coupling of 5-Bromo-2-iodo-4-methoxybenzyl alcohol

Abstract The Sonogashira cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbons.[1][2] Its application in the synthesis of complex molec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Sonogashira cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbons.[1][2] Its application in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science is extensive.[3][4] This application note provides a detailed and robust protocol for the regioselective Sonogashira coupling of 5-Bromo-2-iodo-4-methoxybenzyl alcohol. The differential reactivity of aryl iodides and bromides in palladium-catalyzed reactions is exploited to selectively introduce an alkynyl moiety at the C-2 iodo-position, while leaving the C-5 bromo-position intact for subsequent synthetic transformations.[5][6] We will delve into the mechanistic basis for this selectivity, provide a step-by-step experimental procedure, present expected outcomes, and offer a comprehensive troubleshooting guide to ensure reliable execution.

Principle of Reaction and Mechanistic Insight

The Sonogashira coupling is a cross-coupling reaction that unites a terminal alkyne with an aryl or vinyl halide.[7] The process is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which also serves as the solvent or co-solvent.[5][8]

The Catalytic Cycles

The reaction mechanism is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3]

  • Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl halide, forming a Pd(II) intermediate.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[5] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex. This is the rate-determining step in many cases.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[1]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)-(C≡CR)(L₂) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination Product Ar-C≡CR pd_trans->Product cu_x Cu(I)X cu_alkyne [Cu(I)-alkyne] π-complex cu_x->cu_alkyne Coordination cu_acetylide Cu(I)-C≡CR cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_trans cu_acetylide->cu_x Regeneration Base_out Base-H⁺X⁻ ArX Ar-X ArX->pd_ox Alkyne H-C≡CR Alkyne->cu_alkyne HX H-X Base_in Base Base_in->cu_acetylide

Caption: A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Basis for Regioselectivity

For polyhalogenated aromatic substrates, the Sonogashira coupling can be highly regioselective. The selectivity is governed by the bond dissociation energy of the carbon-halogen (C-X) bond, which dictates the rate of the initial oxidative addition step. The generally accepted order of reactivity for aryl halides is: I > Br > Cl > F.[6]

The C-I bond is significantly weaker than the C-Br bond, making it far more susceptible to oxidative addition by the palladium(0) catalyst. By carefully controlling the reaction conditions, particularly by maintaining a mild temperature (e.g., room temperature to slightly elevated), the reaction can be directed to occur exclusively at the iodo-substituted position.[5][9][10]

Selectivity_Diagram Figure 2: Regioselective Reaction Pathway cluster_paths substrate 5-Bromo-2-iodo-4-methoxybenzyl alcohol path_iodo Reaction at C-I Bond (Favored Pathway) substrate->path_iodo Mild Conditions (e.g., Room Temp) Pd(0)/Cu(I), R-C≡CH, Base path_bromo Reaction at C-Br Bond (Disfavored Pathway) substrate->path_bromo Harsher Conditions (e.g., High Temp) Requires more active catalyst product 5-Bromo-2-(alkynyl)-4-methoxybenzyl alcohol path_iodo->product

Caption: The preferential reaction pathway for the Sonogashira coupling of 5-Bromo-2-iodo-4-methoxybenzyl alcohol under controlled conditions.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Sonogashira coupling at the C-I position. Researchers should consider this a starting point, as optimization may be necessary for specific terminal alkynes.

Materials and Reagents
  • 5-Bromo-2-iodo-4-methoxybenzyl alcohol

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Copper(I) iodide (CuI) [Ensure it is off-white or light tan; dark-colored CuI may be oxidized]

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))[11]

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), freshly distilled and degassed.

  • Inert gas (Nitrogen or Argon) supply

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution and Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-iodo-4-methoxybenzyl alcohol (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent catalyst decomposition and alkyne homocoupling.[12]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, to make a ~0.1 M solution) followed by the amine base (e.g., TEA, 3.0 equiv) via syringe.

  • Stirring: Stir the resulting mixture at room temperature for 10-15 minutes. The solution may become a clear yellow to light brown.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS, typically every 30-60 minutes. The reaction is generally complete within 2-6 hours. For less reactive alkynes, gentle heating (40-50 °C) may be required, but this should be approached cautiously to maintain selectivity.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature if it was heated.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction solvent).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-2-(alkynyl)-4-methoxybenzyl alcohol.[14]

Data and Expected Results

The following tables summarize typical reaction parameters and representative yields based on analogous systems in the literature. Actual yields will vary depending on the specific alkyne, reagent purity, and reaction scale.

Table 1: Summary of Reaction Parameters

Parameter Recommended Value Rationale
Substrate 1.0 equiv Limiting reagent
Terminal Alkyne 1.1 - 1.5 equiv Slight excess to drive reaction to completion
Pd(PPh₃)₂Cl₂ 1 - 3 mol% Standard catalyst loading for efficient coupling
CuI 2 - 5 mol% Co-catalyst to facilitate acetylide formation
Base (e.g., TEA) 2.0 - 4.0 equiv Neutralizes HX byproduct and facilitates catalysis[8]
Solvent Anhydrous THF or DMF Good solubility for reagents[11]
Temperature Room Temperature - 50 °C Mild temperature ensures high regioselectivity[9]

| Reaction Time | 2 - 12 hours | Substrate and temperature dependent |

Table 2: Representative Yields for Selective Coupling

Entry Terminal Alkyne Product Expected Yield (%)
1 Phenylacetylene 5-Bromo-4-methoxy-2-(phenylethynyl)benzyl alcohol 85 - 95%
2 Trimethylsilylacetylene 5-Bromo-4-methoxy-2-((trimethylsilyl)ethynyl)benzyl alcohol 88 - 97%

| 3 | 1-Hexyne | 5-Bromo-2-(hex-1-yn-1-yl)-4-methoxybenzyl alcohol | 80 - 90% |

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems observed in Sonogashira couplings.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Palladium catalyst.[12] 2. Oxidized/poor quality CuI. 3. Impure reagents or solvents. 4. Insufficient base.1. Use a fresh bottle of catalyst or a more stable pre-catalyst. 2. Use fresh, off-white CuI. 3. Ensure solvents are anhydrous and degassed; purify starting materials if necessary. 4. Use freshly distilled, degassed amine base in sufficient excess.
Excessive Homocoupling (Glaser Coupling) 1. Presence of oxygen in the reaction vessel.[9] 2. High concentration of copper co-catalyst.1. Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents. 2. Reduce CuI loading to the minimum effective amount (e.g., 1-2 mol%). Consider slow addition of the alkyne.
Formation of Black Precipitate (Palladium Black) 1. Decomposition of the palladium catalyst.[15] 2. High reaction temperature. 3. Certain solvents (e.g., THF) can sometimes promote this.[16]1. Ensure a strictly inert atmosphere and high-purity reagents. 2. Maintain the lowest effective reaction temperature. 3. If persistent, consider switching to a different solvent like DMF or using just the amine base as the solvent.
Loss of Regioselectivity (Coupling at C-Br) 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures.1. Perform the reaction at room temperature. If heating is necessary, increase temperature cautiously (e.g., in 5-10 °C increments). 2. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Conclusion

The protocol outlined in this application note provides a reliable and highly regioselective method for the Sonogashira coupling of 5-Bromo-2-iodo-4-methoxybenzyl alcohol. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, selective functionalization at the iodo position is achieved under mild conditions. The resulting 5-bromo-2-alkynyl-4-methoxybenzyl alcohol is a versatile intermediate, with the remaining bromine atom serving as a handle for subsequent cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]

  • ACS Publications. (2003, March 13). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • SlidePlayer. (n.d.). The Sonogashira Coupling. Available at: [Link]

  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Available at: [Link]

  • ACS Publications. (2021, March 9). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Available at: [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available at: [Link]

  • Reddit. (2011, August 21). Sonogashira workup. Available at: [Link]

  • HZPT. (2024, March 1). what causes a sonogashira coupling to turn black. Available at: [Link]

Sources

Method

Application Note: Programmable Synthesis of Functionalized Biaryl Compounds via Chemoselective Cross-Coupling of 5-Bromo-2-iodo-4-methoxybenzyl Alcohol

Executive Summary The synthesis of complex, multi-functionalized biaryl and teraryl scaffolds is a cornerstone of modern drug discovery and materials science. 5-Bromo-2-iodo-4-methoxybenzyl alcohol serves as an exception...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex, multi-functionalized biaryl and teraryl scaffolds is a cornerstone of modern drug discovery and materials science. 5-Bromo-2-iodo-4-methoxybenzyl alcohol serves as an exceptional building block for these architectures due to its orthogonally reactive halogen handles. This application note details a robust, self-validating protocol for the chemoselective synthesis of biaryl compounds, exploiting the intrinsic reactivity differences between carbon-iodine (C–I) and carbon-bromine (C–Br) bonds.

Mechanistic Rationale: The Logic of Chemoselectivity

The success of this protocol relies on the precise control of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction 1. By tuning the reaction conditions, we can selectively arylate the C-2 position while leaving the C-5 position intact for subsequent derivatization 2.

  • Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Consequently, the oxidative addition of the Pd(0) active species occurs orders of magnitude faster at the C-2 iodine.

  • Electronic Amplification: The intrinsic reactivity gap is widened by the C-4 methoxy group. This strongly electron-donating moiety is ortho to the C-5 bromine, increasing local electron density and deactivating the C–Br bond toward oxidative addition by the electron-rich Pd(0) catalyst. The C-2 iodine, being meta to the methoxy group, is insulated from this deactivating resonance effect.

  • Hydroxyl Protection: While Suzuki couplings can tolerate free alcohols, benzylic alcohols in the presence of palladium and base can undergo competitive oxidation or cross-electrophile side reactions. Protecting the alcohol as a tert-butyldimethylsilyl (TBS) ether ensures a clean, high-yielding catalytic cycle.

Strategic Workflow

Workflow SM 5-Bromo-2-iodo- 4-methoxybenzyl alcohol Prot 1. Protection (TBS-Cl) SM->Prot Suz1 2. C-I Suzuki Coupling (Biaryl Formation) Prot->Suz1 Suz2 3. C-Br Suzuki Coupling (Optional Teraryl) Suz1->Suz2 Deprot 4. Deprotection (TBAF) Suz2->Deprot

Workflow for the programmable sequential cross-coupling of 5-Bromo-2-iodo-4-methoxybenzyl alcohol.

Experimental Protocols (Self-Validating Systems)

Phase 1: Hydroxyl Protection (TBS Ether Formation)

Objective: Mask the benzylic alcohol to prevent alkoxide-induced catalyst poisoning or unwanted oxidation.

  • Reagents: 5-Bromo-2-iodo-4-methoxybenzyl alcohol (1.0 eq), TBS-Cl (1.2 eq), Imidazole (2.0 eq), anhydrous DMF (0.5 M).

  • Procedure:

    • Dissolve the starting material and imidazole in DMF at 0 °C under argon.

    • Add TBS-Cl portion-wise. Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

    • Quench with distilled water and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Self-Validation: The reaction mixture will transition from a clear solution to a cloudy suspension as imidazole hydrochloride precipitates. TLC (Hexanes/EtOAc 8:2) will show complete consumption of the starting material (R_f ~0.2) and the appearance of a highly non-polar, UV-active product spot (R_f ~0.8).

Phase 2: Chemoselective C-2 Suzuki-Miyaura Coupling

Objective: Selectively arylate the C-2 position. Causality: Pd(PPh₃)₄ is chosen because it easily inserts into C–I bonds but lacks the highly electron-rich ligands required to activate C–Br bonds at moderate temperatures. A biphasic Toluene/EtOH/H₂O system is used; water dissolves the Na₂CO₃ base to form the reactive "ate" complex required for transmetalation [](), while EtOH acts as a phase-transfer agent.

  • Reagents: TBS-protected intermediate (1.0 eq), Arylboronic acid (1.05 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq, 2M aqueous solution).

  • Procedure:

    • Dissolve the intermediate and arylboronic acid in Toluene/EtOH (4:1, 0.2 M).

    • Add the aqueous Na₂CO₃ solution. Degas the biphasic mixture via argon sparging for 15 minutes.

    • Add Pd(PPh₃)₄, seal the vessel, and heat to 70 °C for 12 hours with vigorous stirring.

    • Cool to RT, filter through a Celite pad to remove Pd black, extract with EtOAc, and purify via silica gel chromatography.

  • Self-Validation: Upon reaching 70 °C, the pale yellow mixture will darken to a deep amber, indicating the generation of the active Pd(0) species. TLC (Hexanes/EtOAc 9:1) will show the disappearance of the protected SM and the emergence of the biaryl product (R_f ~0.6). The absence of a highly non-polar spot (R_f > 0.9) confirms that no over-coupling (teraryl formation) has occurred.

Phase 3: Deprotection to Yield the Functionalized Biaryl Alcohol

Objective: Cleave the silyl ether to recover the benzylic alcohol for downstream use.

  • Reagents: Biaryl intermediate (1.0 eq), TBAF (1.0 M in THF, 1.2 eq), THF (0.2 M).

  • Procedure: Dissolve the intermediate in THF at 0 °C. Add TBAF dropwise. Stir for 1 hour at RT. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify.

  • Self-Validation: Cleavage is rapid. TLC (Hexanes/EtOAc 7:3) will show the immediate disappearance of the protected biaryl (R_f ~0.8) and the return of a polar, hydroxylated product (R_f ~0.3).

Quantitative Data & Optimization

The following table summarizes the optimization data for the Phase 2 chemoselective coupling, demonstrating the critical nature of temperature and catalyst selection.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Biaryl YieldC-2 vs C-5 Selectivity
1 Pd(PPh₃)₄ (5 mol%) Na₂CO₃ PhMe/EtOH/H₂O 70 88% >95 : 5
2Pd(PPh₃)₄ (5 mol%)Na₂CO₃PhMe/EtOH/H₂O10071%85 : 15
3Pd(dppf)Cl₂ (5 mol%)K₃PO₄Dioxane/H₂O10045%60 : 40
4Pd(OAc)₂ / SPhosK₂CO₃DMF9062%80 : 20

Note: Entry 1 represents the optimized conditions. Harsher conditions (Entries 2-4) lead to competitive oxidative addition at the C-5 bromide, resulting in inseparable mixtures of biaryl and teraryl products.

Catalytic Cycle & Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OA Oxidative Addition (Chemoselective for C-I) Pd0->OA Ar-I insertion (Fast) OA_Br Oxidative Addition at C-Br Pd0->OA_Br Ar-Br insertion (Slow/Inhibited at 70°C) TM Transmetalation (Ar-B(OH)2 + Base) OA->TM Base activation RE Reductive Elimination (Biaryl Product) TM->RE Intermediate RE->Pd0 Product release

Chemoselective Suzuki-Miyaura catalytic cycle exploiting C-I vs C-Br oxidative addition rates.

References[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Verified URL[2] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central (PMC). Verified URL[3] Suzuki-Miyaura Coupling. Chemistry LibreTexts. Verified URL

Sources

Application

Application Note: High-Efficiency C-C Bond Formation via Pd(dppf)Cl₂-Catalyzed Suzuki-Miyaura Cross-Coupling

Executive Summary The reliable construction of carbon-carbon (C-C) bonds is a foundational operation in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction is arguably the most utilized C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reliable construction of carbon-carbon (C-C) bonds is a foundational operation in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction is arguably the most utilized C-C bond-forming transformation in the pharmaceutical industry, enabling the synthesis of critical biaryl scaffolds found in1[1],[2].

This application note provides a comprehensive, self-validating protocol for utilizing [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) —commonly referred to as Pd(dppf)Cl₂ . This highly versatile, bench-stable pre-catalyst excels in coupling sterically hindered and electronically deactivated substrates, making it an indispensable tool for SAR (Structure-Activity Relationship) exploration and large-scale process chemistry.

Mechanistic Rationale & Catalyst Design

Understanding the causality behind catalyst selection is critical for rational process optimization. Pd(dppf)Cl₂ operates through a classic Pd(0)/Pd(II) catalytic cycle, but its unique efficacy stems directly from the structural properties of the dppf ligand[3]:

  • Pre-catalyst Stability: As a Pd(II) complex, Pd(dppf)Cl₂ is air- and moisture-stable, allowing for easy benchtop handling. It must be reduced in situ to the active Pd(0) species, a process typically driven by the organoboron reagent or the basic solvent environment.

  • Oxidative Addition: The electron-rich phosphine centers facilitate the rapid oxidative addition of the aryl halide into the palladium center. The4[4].

  • Accelerated Reductive Elimination (The Bite Angle Effect): The dppf ligand possesses a large natural bite angle (~99°). This steric bulk forces the intermediate Pd(II) transmetalation complex into a highly strained geometry. This strain 3[3], which is frequently the rate-limiting step when synthesizing congested biaryl systems.

G Pd0 Active Catalyst Pd(0)(dppf) PdII_OA Oxidative Addition Complex Ar-Pd(II)(dppf)-X Pd0->PdII_OA Oxidative Addition PdII_TM Transmetalation Complex Ar-Pd(II)(dppf)-Ar' PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') PdII_TM->Product ArX Aryl Halide (Ar-X) ArX->PdII_OA Boron Boronic Acid + Base [Ar'-B(OH)3]- Boron->PdII_TM

Catalytic cycle of Pd(dppf)Cl2 in Suzuki-Miyaura C-C cross-coupling.

Reaction Optimization & Quantitative Parameters

The success of the Suzuki-Miyaura reaction is highly dependent on the dissolution state and the specific combination of solvent and base. The table below summarizes the optimal quantitative parameters and the chemical logic dictating their selection.

ParameterOptimal Range/ChoiceMechanistic Causality & Edge Cases
Catalyst Loading 1.0 – 5.0 mol%Balances reaction velocity with the need to 5[5].
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)Biphasic or highly polar mixtures are required. Water is essential to hydrate the base and generate the reactive boronate complex required for transmetalation.
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq)Mild inorganic bases6[6] while effectively driving the cycle.
Temperature 80 °C – 100 °CProvides the thermal energy required to overcome the activation barrier of the transmetalation step.
Concentration 0.1 M – 0.5 MHigh dilution prevents homocoupling of the boronic acid; high concentration accelerates the desired cross-coupling rate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes observable In-Process Controls (IPCs) to confirm chemical milestones before proceeding, ensuring high trustworthiness and reproducibility.

Workflow Start 1. Reagent Assembly Ar-X, Ar'-B(OH)2, Base, Solvent Degas 2. Degassing (N2/Ar Purge x3) Start->Degas Cat 3. Add Pd(dppf)Cl2 (1-5 mol%) Degas->Cat Heat 4. Heat to 80-100°C Observe color change Cat->Heat Check 5. IPC Check (LC-MS/TLC) Is Ar-X consumed? Heat->Check Continue Continue Heating (Check every 2h) Check->Continue No Workup 6. Workup & Extraction Filter through Celite Check->Workup Yes Continue->Check Retest

Self-validating experimental workflow for Pd(dppf)Cl2 catalyzed biaryl synthesis.

Step-by-Step Methodology:
  • Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Causality: A slight excess of boronic acid compensates for potential loss via competitive oxidative homocoupling.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O (4:1) solvent mixture to achieve a 0.2 M concentration. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes.

    • Validation Check: The cessation of dissolved gas bubbles during the final Argon purge confirms an oxygen-free environment. This is critical to prevent the irreversible oxidation of the electron-rich phosphine ligand.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (3.0 mol%) under a positive stream of Argon.

  • Thermal Activation & Reaction: Heat the reaction mixture to 90 °C.

    • Validation Check (Visual): Within 10-15 minutes of heating, observe a distinct color shift from the orange/red of the Pd(II) pre-catalyst to a deep, dark red or black solution. This visual cue validates the successful in situ reduction to the active Pd(0) species. If the solution remains bright orange, the activation has failed (check base solubility and water content).

  • In-Process Control (IPC): After 2 hours, sample the organic layer and analyze via LC-MS or TLC.

    • Validation Check (Analytical): The reaction is validated to proceed to workup if the aryl halide mass is depleted and the target biaryl mass appears. If a significant amount of dehalogenated starting material (Ar-H) is detected, it indicates successful oxidative addition but stalled transmetalation.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Troubleshooting Mechanistic Failures

  • Issue: Protodeboronation (Loss of Boronic Acid).

    • Cause: The boronic acid hydrolyzes before transmetalation can occur. This is highly common with electron-deficient or heteroaryl boronic acids[6].

    • Solution: Switch to a weaker base (e.g., KOAc) or utilize anhydrous conditions with a fluoride source (e.g., CsF) to activate the boron without hydroxide-mediated cleavage.

  • Issue: Catalyst Deactivation (Palladium Black Precipitation).

    • Cause: Premature reductive elimination or oxygen ingress leading to ligand oxidation.

    • Solution: Ensure rigorous degassing. If precipitation occurs early in the reaction, increase the ligand-to-metal ratio by adding 5 mol% of free dppf ligand to stabilize the Pd(0) intermediate.

References

  • Source: researchgate.
  • Source: chemical.
  • Source: ethz.
  • Source: nih.
  • Source: tpu.
  • Title: Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)

Sources

Method

Application Note: Orthogonal Derivatization Strategies for 5-Bromo-2-iodo-4-methoxybenzyl Alcohol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS: 1935205-83-6) Introduction & Structural Rationale In advanced scaffold synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS: 1935205-83-6)

Introduction & Structural Rationale

In advanced scaffold synthesis and drug discovery, highly functionalized building blocks are critical for exploring chemical space. 5-Bromo-2-iodo-4-methoxybenzyl alcohol is a premier polyfunctional scaffold. As a Senior Application Scientist, I frequently leverage this molecule because it presents three chemically distinct, orthogonally reactive sites:

  • The Benzylic Alcohol: Susceptible to selective oxidation or etherification.

  • The C–I Bond: Highly reactive in palladium-catalyzed cross-couplings due to its low bond dissociation energy (~65 kcal/mol).

  • The C–Br Bond: Moderately reactive (~81 kcal/mol), allowing it to remain intact during initial C–I functionalization for subsequent, downstream diversification.

Understanding the causality behind these reactivity differentials allows us to design self-validating, site-selective protocols without the need for cumbersome protecting group chemistry.

Derivatization Workflow Overview

Workflow SM 5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS: 1935205-83-6) Path1 Pathway A: Benzylic Oxidation (MnO2, DCM, Reflux) SM->Path1 Path2 Pathway B: Orthogonal Suzuki (Pd Catalyst, Ar-B(OH)2, 20°C) SM->Path2 Path3 Pathway C: Direct Etherification (NIS precatalyst, R-OH, 70°C) SM->Path3 Prod1 5-Bromo-2-iodo-4-methoxybenzaldehyde Path1->Prod1 Prod2 5-Bromo-2-aryl-4-methoxybenzyl alcohol Path2->Prod2 Prod3 Asymmetric Benzylic Ether Path3->Prod3

Fig 1: Orthogonal derivatization pathways for 5-Bromo-2-iodo-4-methoxybenzyl alcohol.

Pathway A: Chemoselective Benzylic Oxidation

Objective: Convert the primary alcohol to an aldehyde without triggering over-oxidation to a carboxylic acid, while leaving the halogens untouched.

Scientific Rationale: Strong oxidants (e.g., KMnO₄ or Jones reagent) will rapidly over-oxidize electron-rich benzylic alcohols to benzoic acid derivatives. To prevent this, we utilize activated Manganese Dioxide (MnO₂). MnO₂ operates via a heterogeneous single-electron transfer mechanism that is highly specific to allylic and benzylic alcohols [1].

Experimental Protocol: MnO₂ Oxidation
  • Preparation: In a round-bottom flask, dissolve 5-Bromo-2-iodo-4-methoxybenzyl alcohol (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 10.0 mmol (excess) of commercially activated MnO₂ (85%, <10 micron). Expert Insight: The large excess is required because the reaction occurs strictly on the solid surface of the MnO₂ lattice.

  • Reaction: Stir the heterogeneous black suspension vigorously at room temperature (or gentle reflux at 40°C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Work-up: Filter the reaction mixture through a tight pad of Celite to remove the fine solid manganese oxides (MnO₂ and reduced MnO). Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield analytically pure 5-Bromo-2-iodo-4-methoxybenzaldehyde.

Table 1: Quantitative Comparison of Oxidation Conditions

Oxidant SystemConditionsConversion (%)Selectivity (Aldehyde:Acid)
Activated MnO₂ DCM, 40°C, 12 h>95%>99:1
KMnO₄ H₂O/Acetone, 20°C, 2 h>95%10:90 (Over-oxidation)
Swern (DMSO/COCl₂) DCM, -78°C, 4 h85%95:5

Pathway B: Orthogonal Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an aryl boronic acid at the C–I position while preserving the C–Br bond and the free benzylic alcohol.

Scientific Rationale: Palladium-catalyzed oxidative addition is highly sensitive to carbon-halogen bond strength. The C–I bond undergoes oxidative addition orders of magnitude faster than the C–Br bond [2]. By strictly controlling the temperature (maintaining ≤20°C) and utilizing a highly active, bulky ligand system like P(t-Bu)₃, we can achieve >95% chemoselectivity for the iodo position, completely suppressing bis-coupling.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast at C-I, Slow at C-Br) Pd0->OxAdd Substrate TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (C-Br intact) RedElim->Product

Fig 2: Mechanism of site-selective Pd-catalyzed Suzuki coupling favoring C–I activation.

Experimental Protocol: Chemoselective Suzuki Coupling
  • Degassing: To a Schlenk flask, add 5-Bromo-2-iodo-4-methoxybenzyl alcohol (1.0 mmol), arylboronic acid (1.05 mmol), and anhydrous KF (3.0 mmol). Purge the flask with Argon for 15 minutes.

  • Catalyst Addition: In a glovebox, add Pd₂(dba)₃ (0.5 mol%) and P(t-Bu)₃ (1.2 mol%). Expert Insight: KF is chosen over K₂CO₃ because the fluoride ion uniquely accelerates transmetalation without requiring elevated temperatures.

  • Solvent: Inject 5 mL of degassed THF.

  • Reaction: Stir the mixture strictly at room temperature (20°C) for 2–4 hours.

  • Work-up: Dilute with diethyl ether, wash with water and brine, dry over MgSO₄, and purify via flash chromatography.

Table 2: Optimization of Orthogonal Coupling Parameters

Catalyst SystemBaseTemp (°C)Yield (C–I Coupled)Yield (Bis-Coupled)
Pd(PPh₃)₄ (5 mol%)K₂CO₃2082%<2%
Pd(PPh₃)₄ (5 mol%)K₂CO₃8045%48% (Loss of Selectivity)
Pd₂(dba)₃ / P(t-Bu)₃ KF 20 96% <1%

Pathway C: Direct Dehydrative Etherification

Objective: Form an asymmetric benzylic ether directly from the benzylic alcohol without the need for prior halogenation (e.g., avoiding PBr₃/SOCl₂ which might cause side reactions with the electron-rich aromatic ring).

Scientific Rationale: Traditional Williamson ether synthesis requires converting the alcohol to a halide first. A more modern, atom-economical approach utilizes N-Iodosuccinimide (NIS) as a precatalyst for the direct dehydrative O-alkylation of alcohols. NIS decomposes slightly in the presence of alcohols to generate transient halonium (I⁺) species and HOI, which potently activate the benzylic hydroxyl group for nucleophilic attack by a secondary aliphatic alcohol [3].

Experimental Protocol: NIS-Mediated Etherification
  • Preparation: Mix 5-Bromo-2-iodo-4-methoxybenzyl alcohol (1.0 mmol) and the target aliphatic alcohol (e.g., ethanol or isopropanol, 2.0 mmol) in a sealed tube.

  • Catalyst: Add exactly 3 mol% of N-Iodosuccinimide (NIS).

  • Reaction: Heat the neat mixture (or use a minimal amount of toluene if solids persist) to 70–75°C for 6 hours. Expert Insight: Temperature control is vital here; dropping below 60°C results in incomplete conversion, while exceeding 80°C risks forming symmetric benzylic ether dimers.

  • Work-up: Cool to room temperature, quench with a few drops of saturated aqueous Na₂S₂O₃ to neutralize any residual iodine species, and purify directly via silica gel chromatography.

References

  • BenchChem Technical Support. A Comparative Guide to Lead Dioxide and Manganese Dioxide as Oxidizing Agents. Benchchem.
  • Littke, A. F., Dai, C., & Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
  • MDPI Open Access Journals. Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. MDPI.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-iodo-4-methoxybenzyl alcohol

Welcome to the technical support guide for the purification of 5-Bromo-2-iodo-4-methoxybenzyl alcohol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-iodo-4-methoxybenzyl alcohol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this key chemical intermediate. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you achieve the highest purity for your compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process. Each answer explains the root cause of the problem and provides a clear, actionable solution.

Question: My compound has "oiled out" during cooling, forming a liquid layer instead of crystals. How can I resolve this?

Answer: "Oiling out" is a common issue where the solute separates from the solution at a temperature above its melting point, or its solubility is so high in the solvent that it forms a supersaturated oil. This is often caused by a high concentration of impurities depressing the melting point or the use of a solvent with a boiling point higher than the compound's melting point.[1]

Causality & Solution:

  • Re-heat and Dilute: Gently heat the mixture until the oil completely redissolves into the solvent.

  • Add More "Good" Solvent: Add a small, measured amount (e.g., 10-20% of the initial volume) of the hot primary solvent to the solution. This slightly reduces the saturation point, preventing premature separation as an oil upon cooling.[2]

  • Ensure Slow Cooling: Allow the flask to cool very slowly. Insulating the flask by placing it on a wooden block or in a beaker with paper towels can promote the gradual formation of crystal nuclei instead of oil droplets.[1]

  • Consider a Different Solvent System: If the problem persists, the chosen solvent may be inappropriate. A solvent pair, such as ethyl acetate and n-hexane, may be more effective. A patent for the closely related 5-iodo-2-bromobenzyl alcohol specifically recommends an ethyl acetate/n-hexane mixture for recrystallization, which is a highly relevant starting point.[3]

Question: After cooling the solution, no crystals have formed, or the yield is extremely low. What are the likely causes and remedies?

Answer: The failure of a compound to crystallize from solution is typically due to one of two reasons: either too much solvent was used, or the solution is in a stable, supersaturated state.[1]

Causality & Solution:

  • Excess Solvent: This is the most frequent cause.[1] The concentration of the solute is too low to reach saturation, even at a low temperature. To remedy this, gently heat the solution and boil off a portion of the solvent (typically 20-30%) in a fume hood. Allow the concentrated solution to cool again.[2]

  • Supersaturation: The solution may require a nucleation site to initiate crystal growth.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation.[1]

    • Seeding: If available, add a single, tiny "seed crystal" of pure 5-Bromo-2-iodo-4-methoxybenzyl alcohol to the cooled solution. This provides a template for crystal growth.[2]

    • Drastic Cooling: As a last resort, place the solution in an ice-salt bath for a short period. However, be aware that rapid cooling can trap impurities, so this should be used cautiously.[4]

Question: The final product remains off-white or yellow after recrystallization. How can I remove colored impurities?

Answer: Persistent color indicates the presence of highly conjugated or polymeric impurities that are co-crystallizing with your product. These are often polar and can be effectively removed by adsorption onto activated charcoal.[5]

Causality & Solution:

  • Dissolve the Crude Product: Dissolve the impure compound in the minimum amount of a suitable hot solvent, as you would for a standard recrystallization.

  • Cool Slightly: Remove the solution from the heat source and allow it to cool for a minute. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.[5]

  • Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Reheat and Filter: Briefly reheat the mixture to boiling for a few minutes to allow the charcoal to adsorb the impurities. Immediately perform a hot gravity filtration using a fluted filter paper to remove the charcoal.[5]

  • Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the theory and practice of recrystallizing 5-Bromo-2-iodo-4-methoxybenzyl alcohol.

FAQ 1: How do I select the optimal solvent or solvent system for this specific compound?

Answer: The ideal solvent should dissolve 5-Bromo-2-iodo-4-methoxybenzyl alcohol poorly at room temperature but very well at its boiling point.[6][7] The principle of "like dissolves like" is a good starting point.[4] Given the compound's structure (aromatic rings, halogens, ether, and alcohol functional groups), it has intermediate polarity.

  • Single Solvents: Alcohols (ethanol, isopropanol) or esters (ethyl acetate) are excellent candidates. They are polar enough to dissolve the hydroxyl group but can also accommodate the aromatic body.

  • Solvent Pairs: A highly effective technique involves a "good" solvent, in which the compound is very soluble, and a "poor" or "anti-solvent," in which it is nearly insoluble. The two solvents must be miscible.[8] For this compound, a combination of a moderately polar solvent (like ethyl acetate or acetone) and a nonpolar anti-solvent (like hexane or heptane) is a logical choice.[3]

A systematic screening with small quantities of your crude product in various solvents is the most reliable method.[9]

FAQ 2: Can you provide a standard protocol for recrystallization using a solvent pair?

Answer: Certainly. The following protocol uses an ethyl acetate/hexane solvent pair, which is highly recommended for this class of compounds.[3]

Detailed Experimental Protocol (Solvent Pair)

  • Dissolution: Place the crude 5-Bromo-2-iodo-4-methoxybenzyl alcohol in an appropriately sized Erlenmeyer flask with a stir bar. Add the "good" solvent (ethyl acetate) dropwise while heating the mixture to a gentle boil. Add just enough ethyl acetate to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Induce Saturation: While the solution is still hot, add the "poor" solvent (n-hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Re-clarify: Add a few more drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.[4]

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this critical crystal growth phase.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent (n-hexane) or a pre-chilled mixture of the solvent pair to remove any residual mother liquor.[7]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, until a constant weight is achieved.

FAQ 3: How do I validate the success of the recrystallization?

Answer: A successful recrystallization results in a significant increase in purity, which must be confirmed experimentally. This is a self-validating system.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). An impure compound will exhibit a depressed and broad melting point range.[6] Compare the melting point of your recrystallized product to the crude starting material.

  • Chromatographic Analysis: Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are excellent for assessing purity. A pure compound should ideally show a single spot (TLC) or a single major peak (HPLC).[10]

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify the presence of impurities by comparing the spectrum of the purified product to that of the starting material.[11]

Section 3: Data Summary & Workflow

Table 1: Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Suitability for 5-Bromo-2-iodo-4-methoxybenzyl alcoholRationale & Comments
Water High100PoorThe compound is likely to be insoluble due to its large, nonpolar aromatic structure.[4]
Ethanol High78Good (Single Solvent)Good general-purpose solvent for moderately polar compounds. Easily removed.[6]
Ethyl Acetate Medium77Excellent ("Good" Solvent)Balances polarity well for this structure. Ideal for use with a nonpolar anti-solvent.[6]
Acetone Medium56Potentially too solubleThe low boiling point can make it difficult to maintain a good temperature gradient for crystallization.[6]
Toluene Low111PoorMay dissolve the compound too well even when cold. High boiling point makes it difficult to remove.[6]
n-Hexane Very Low69Excellent ("Poor" Solvent)The compound will have very low solubility, making it an ideal anti-solvent for a solvent pair system.[3][4]
Recrystallization Workflow Diagram

This diagram illustrates the logical steps and decision points in a comprehensive recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_harvest Harvesting & Analysis Crude Start: Crude Solid Screen Solvent Screening Crude->Screen Dissolve Dissolve in Min. Hot Solvent Screen->Dissolve Decision_Color Colored Impurities? Dissolve->Decision_Color Charcoal Add Charcoal & Re-heat Decision_Color->Charcoal Yes Decision_Insoluble Insoluble Impurities? Decision_Color->Decision_Insoluble No Hot_Filter1 Hot Gravity Filtration Charcoal->Hot_Filter1 Hot_Filter1->Decision_Insoluble Hot_Filter2 Hot Gravity Filtration Decision_Insoluble->Hot_Filter2 Yes Cooling Slow Cooling & Ice Bath Decision_Insoluble->Cooling No Hot_Filter2->Cooling Collect Collect Crystals (Vacuum Filtration) Cooling->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry to Constant Weight Wash->Dry Decision_Purity Purity Acceptable? Dry->Decision_Purity Pure_Product End: Pure Product Decision_Purity->Pure_Product Yes Redo Re-crystallize or Chromatograph Decision_Purity->Redo No

Caption: A decision-based workflow for the purification of an organic solid by recrystallization.

References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from Columbia University Department of Chemistry.
  • Recrystallization. (n.d.). Retrieved from University of California, Los Angeles Department of Chemistry and Biochemistry.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. (2022, November 14).
  • How to select the best solvent or re crystallization? (2019, March 20).
  • Prepare the method for 5-iodo-2-bromobenzyl alcohol. (n.d.).
  • Recrystallization I 10. (n.d.).
  • Problems with Recrystallisations. (n.d.). Retrieved from University of York Department of Chemistry.
  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.
  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization, filtration and melting point. (n.d.).
  • Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (n.d.). BenchChem.
  • Technical Support Center: Characterization of Impurities in 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. (n.d.). BenchChem.

Sources

Optimization

side reactions in the synthesis of 5-Bromo-2-iodo-4-methoxybenzyl alcohol

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-iodo-4-methoxybenzyl alcohol . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-iodo-4-methoxybenzyl alcohol .

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Multi-halogenated aromatic systems are highly sensitive to regiochemical mismatches and chemoselective degradation. This guide deconstructs the synthetic workflow, addresses the exact causality behind common side reactions, and provides self-validating protocols to ensure your experimental success.

I. Synthetic Workflow & Mechanistic Pathways

The synthesis of 5-Bromo-2-iodo-4-methoxybenzyl alcohol from 4-methoxybenzaldehyde requires a highly orchestrated sequence of Electrophilic Aromatic Substitution (EAS), Directed C-H Activation, and Chemoselective Reduction.

Nomenclature Note (Critical): A common point of confusion is the numbering shift during this synthesis. When 3-bromo-4-methoxybenzaldehyde is iodinated at the 6-position (ortho to the formyl group), the IUPAC numbering of the ring flips to assign the lowest possible locants. Thus, 3-bromo-6-iodo-4-methoxybenzaldehyde is correctly named 5-bromo-2-iodo-4-methoxybenzaldehyde . Do not attempt to force iodination between the formyl and bromo groups (the actual 2-position of the intermediate).

SynthesisRoute SM 4-Methoxybenzaldehyde Int1 3-Bromo-4-methoxybenzaldehyde SM->Int1 Br2, AcOH (Electrophilic Aromatic Substitution) Side1 3,5-Dibromo-4-methoxybenzaldehyde (Over-bromination) SM->Side1 Excess Br2 / Extended Time Int2 5-Bromo-2-iodo-4-methoxybenzaldehyde Int1->Int2 Pd(OAc)2, NIS, Aniline Ligand (Directed C-H Activation) Product 5-Bromo-2-iodo-4-methoxybenzyl alcohol Int2->Product NaBH4, MeOH (Aldehyde Reduction) Side2 Des-iodo/Des-bromo Impurities (Pd-catalyzed dehalogenation) Int2->Side2 Residual Pd + NaBH4

Fig 1: Chemoselective synthesis workflow and major side-reaction pathways.

II. Troubleshooting & FAQs

Phase 1: Bromination (EAS)

Q: Why does bromination of 4-methoxybenzaldehyde selectively occur at the 3-position, and how can I minimize the 3,5-dibrominated side product? A: The methoxy group (-OCH 3​ ) is a strong activating ortho/para director (+M effect), while the formyl group (-CHO) is a deactivating meta director (-M effect). In 4-methoxybenzaldehyde, these directing effects synergize to favor electrophilic attack at the equivalent 3- and 5-positions. Over-bromination (yielding 3,5-dibromo-4-methoxybenzaldehyde) occurs if the local concentration of Br 2​ is too high or if the reaction temperature exceeds 25°C, which overcomes the slight steric hindrance introduced by the first bromine atom.

Self-Validating Protocol: Controlled Bromination

  • Dissolve 4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid (0.5 M) and cool to 0–5°C in an ice bath.

  • Dissolve Br 2​ (1.05 eq) in an equal volume of glacial acetic acid. Add this solution dropwise over 30 minutes via an addition funnel.

  • In-Process Control (IPC): The red color of Br 2​ should dissipate within 5 minutes of each drop, indicating active consumption. If the solution remains dark red, halt the addition and wait for the color to fade.

  • Stir at room temperature for 2 hours.

  • Validation: TLC (20% EtOAc/Hexanes) must show complete consumption of the starting material (R f​ ~0.4) and a single new spot (R f​ ~0.5).

Phase 2: Regioselective Iodination (C-H Activation)

Q: Standard electrophilic iodination of 3-bromo-4-methoxybenzaldehyde yields the wrong regioisomer. How do I direct iodine to the correct position? A: Standard EAS on 3-bromo-4-methoxybenzaldehyde will naturally favor the 5-position (ortho to the strongly activating methoxy group), yielding the undesired 3-bromo-5-iodo-4-methoxybenzaldehyde. To force iodination at the 6-position (which becomes the 2-position in the final nomenclature), you must bypass EAS. This is achieved using a Palladium-catalyzed C-H activation strategy. By utilizing Pd(OAc) 2​ , N-iodosuccinimide (NIS), and a transient directing group (like 2,5-bis(trifluoromethyl)aniline), the aniline forms a temporary imine with the aldehyde. This imine specifically coordinates the Pd catalyst, directing it exclusively to the ortho C-H bond[1].

Self-Validating Protocol: Directed Ortho-Iodination

  • In a Schlenk flask under N 2​ , combine 3-bromo-4-methoxybenzaldehyde (1.0 eq), NIS (1.2 eq), Pd(OAc) 2​ (5 mol%), and 2,5-bis(trifluoromethyl)aniline (10 mol%) in anhydrous 1,2-dichloroethane (0.2 M).

  • Heat the mixture to 60°C for 12 hours.

  • IPC: The reaction mixture will turn dark brown due to Pd catalyst activation. Monitor via HPLC. A transient shift in retention time may be observed due to the imine intermediate; ensure the sample is quenched with 1N HCl prior to injection to hydrolyze the imine back to the aldehyde.

  • Quench with saturated aqueous Na 2​ S 2​ O 3​ to neutralize unreacted NIS, extract with DCM, and purify via silica gel chromatography.

Phase 3: Aldehyde Reduction

Q: I am observing massive deiodination during the NaBH 4​ reduction step. What is causing this? A: The carbon-iodine (C-I) bond is highly susceptible to hydrodehalogenation. While NaBH 4​ alone is usually mild enough to leave aryl halides intact, trace palladium impurities carried over from the Phase 2 C-H activation step act as potent catalysts for reductive dehalogenation. Palladium nanoparticles generated in situ rapidly catalyze the cleavage of the C-I (and eventually C-Br) bond in the presence of the hydride source[2].

Self-Validating Protocol: Chemoselective Reduction

  • Critical Pre-step: Treat the purified 5-bromo-2-iodo-4-methoxybenzaldehyde with a thiol-functionalized silica scavenger resin (e.g., QuadraSil MP) in DCM for 4 hours to remove residual Pd. Filter before proceeding.

  • Dissolve the aldehyde (1.0 eq) in anhydrous methanol (0.3 M) and cool to 0°C.

  • Add NaBH 4​ (1.2 eq) portion-wise over 10 minutes.

  • IPC: Vigorous bubbling (H 2​ evolution) is normal. The reaction must remain colorless to pale yellow. Rapid blackening of the solution indicates Pd nanoparticle precipitation and imminent dehalogenation.

  • Stir for exactly 30 minutes at 0°C. Prolonged exposure in methanol can lead to dimethyl acetal formation.

  • Quench carefully with saturated aqueous NH 4​ Cl, evaporate the methanol under reduced pressure, and extract with EtOAc to isolate 5-bromo-2-iodo-4-methoxybenzyl alcohol.

III. Quantitative Data Summary

The following table summarizes the primary side reactions, their thermodynamic/kinetic causes, and the quantitative impact on your overall yield if left unmitigated.

Reaction PhaseTarget MoleculePrimary Side ProductYield ImpactCausalityMitigation Strategy
Phase 1: EAS 3-Bromo-4-methoxybenzaldehyde3,5-Dibromo-4-methoxybenzaldehyde-15% to -25%Excess Br 2​ ; High Temp (>25°C)Strict stoichiometric control (1.05 eq Br 2​ ); T < 5°C
Phase 2: C-H Act. 5-Bromo-2-iodo-4-methoxybenzaldehyde3-Bromo-5-iodo-4-methoxybenzaldehyde-40% to -60%Failure of transient directing groupEnsure anhydrous conditions; use 10 mol% aniline ligand
Phase 3: Reduction 5-Bromo-2-iodo-4-methoxybenzyl alcohol3-Bromo-4-methoxybenzyl alcohol (Des-iodo)-20% to -80%Pd-catalyzed hydrodehalogenationThiol-resin Pd scavenging prior to reduction

IV. References

  • Title: A kind of method for ortho-iodination of benzaldehyde compounds (Patent CN110845310A) Source: Google Patents / China National Intellectual Property Administration URL:

  • Title: A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride Source: Tetrahedron (Volume 72, Issue 38, 2016, Pages 5898-5902) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Steric Hindrance in 5-Bromo-2-iodo-4-methoxybenzyl alcohol Reactions

Welcome to the technical support center for navigating the synthetic challenges presented by 5-Bromo-2-iodo-4-methoxybenzyl alcohol. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges presented by 5-Bromo-2-iodo-4-methoxybenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals who are looking to efficiently incorporate this versatile but sterically demanding building block into their synthetic routes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve your desired chemical transformations.

The unique substitution pattern of 5-Bromo-2-iodo-4-methoxybenzyl alcohol, particularly the ortho-iodo group, presents significant steric challenges that can impede reactivity in a variety of cross-coupling and nucleophilic substitution reactions. This guide provides practical, field-proven insights to address these issues head-on.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

  • Question: I am attempting a Suzuki-Miyaura coupling at the C-Br position of 5-Bromo-2-iodo-4-methoxybenzyl alcohol with an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What is causing this and how can I improve the yield?

  • Answer: The primary challenge here is the steric hindrance imposed by the bulky ortho-iodo substituent, which can significantly slow down the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.[1] Additionally, the benzylic alcohol can potentially coordinate with the palladium catalyst, further complicating the reaction.

    Troubleshooting Steps:

    • Protect the Benzylic Alcohol: The free hydroxyl group can interfere with the catalytic cycle. Protecting it as a silyl ether (e.g., TBDMS) or a benzyl ether can prevent this and improve reaction outcomes.[2][3][4][5] These protecting groups are generally stable under typical Suzuki conditions and can be readily removed post-coupling.[3][5]

    • Optimize Ligand Selection: Standard phosphine ligands like PPh₃ may not be effective for this sterically hindered substrate. The use of bulky, electron-rich biaryl phosphine ligands is crucial.[6][7] Ligands such as SPhos, XPhos, or RuPhos have been shown to dramatically enhance the reactivity of palladium catalysts, enabling previously challenging couplings.[8] These ligands stabilize the low-coordinate palladium species that exhibit exceptional reactivity in oxidative addition.[8]

    • Choice of Palladium Pre-catalyst: While Pd(PPh₃)₄ is a classic choice, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃, when combined with the aforementioned bulky phosphine ligands, often provide superior results for sterically demanding substrates.[9]

    • Base and Solvent System: The choice of base is critical for activating the boronic acid.[8] For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[8][10] A biphasic solvent system, such as toluene/water or 1,4-dioxane/water, can enhance the effectiveness of the base.[8][9]

    • Reaction Temperature and Time: Due to the steric hindrance, higher reaction temperatures (e.g., 80-110 °C) and longer reaction times may be necessary to achieve complete conversion.[9] Microwave-assisted heating can also be a valuable tool to accelerate these reactions.[10][11][12]

Issue 2: Unwanted Side Reactions or Decomposition

  • Question: During my attempts at a Sonogashira coupling at the C-I position, I am observing significant amounts of starting material decomposition and the formation of homocoupled alkyne byproducts. How can I mitigate these issues?

  • Answer: The high reactivity of the C-I bond, while generally advantageous, can also lead to undesired side reactions, especially under harsh conditions.[13] The Sonogashira reaction, in its classic form, utilizes a copper co-catalyst which can promote the homocoupling of terminal alkynes (Glaser coupling). For a sterically hindered substrate, optimizing for the desired cross-coupling is key.

    Troubleshooting Steps:

    • Employ a Copper-Free Sonogashira Protocol: To minimize alkyne homocoupling, a copper-free Sonogashira reaction is highly recommended. These protocols often rely on a palladium catalyst with a suitable phosphine ligand and a strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).

    • Ligand Selection for Sonogashira Coupling: Similar to Suzuki coupling, the choice of ligand is crucial. Bulky and electron-rich phosphine ligands can enhance the efficiency of copper-free Sonogashira reactions.[14] For instance, P(t-Bu)₃ has been shown to be effective in promoting the coupling of aryl bromides at room temperature and can be adapted for aryl iodides under even milder conditions.[15]

    • Control of Reaction Temperature: Start with milder reaction conditions (e.g., room temperature) and gradually increase the temperature if the reaction is sluggish. Overheating can lead to decomposition of the starting material and the catalyst.

    • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent both oxidative degradation and to minimize Glaser coupling, even in copper-free systems. Ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

Frequently Asked Questions (FAQs)

  • Q1: Which halogen is more reactive on 5-Bromo-2-iodo-4-methoxybenzyl alcohol in palladium-catalyzed cross-coupling reactions?

    • A1: The C-I bond is significantly weaker and more polarizable than the C-Br bond.[13] Consequently, the oxidative addition of a palladium(0) catalyst to the C-I bond is much faster.[1][13] This allows for selective reactions at the iodine position while leaving the bromine intact, provided the reaction conditions are carefully controlled. This differential reactivity is a key feature for sequential cross-coupling strategies.

  • Q2: Can I perform a nucleophilic aromatic substitution (SNA) on this molecule?

    • A2: Direct SNAr on an unactivated aryl halide like this is generally not feasible. The electron-donating methoxy group and the lack of a strong electron-withdrawing group ortho or para to the halogens make the aromatic ring electron-rich and thus not susceptible to nucleophilic attack. For introducing nucleophiles, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are the methods of choice.

  • Q3: Is it necessary to protect the benzylic alcohol for all types of reactions?

    • A3: While not always strictly necessary, it is highly recommended, especially for reactions involving strong bases or organometallic reagents.[16] The acidic proton of the alcohol can quench organometallic reagents or interfere with the base in catalytic cycles.[5] Protecting the alcohol as a silyl ether or benzyl ether is a good practice to ensure reproducibility and higher yields.[2][3][4][5]

  • Q4: What are the best practices for setting up a reaction with this substrate to ensure reproducibility?

    • A4:

      • High Purity of Starting Materials: Ensure your 5-Bromo-2-iodo-4-methoxybenzyl alcohol is pure and dry.

      • Strictly Anhydrous and Anaerobic Conditions: Use oven-dried glassware and anhydrous solvents. Degas your solvents and reaction mixtures thoroughly to remove oxygen, especially for palladium-catalyzed reactions.

      • Careful Catalyst and Ligand Handling: Many phosphine ligands are air-sensitive. Handle them in a glovebox or under a stream of inert gas.

      • Systematic Optimization: When developing a new reaction, systematically screen key parameters such as the catalyst, ligand, base, solvent, and temperature to find the optimal conditions.

Experimental Protocols & Data

Representative Protocol: Selective Sonogashira Coupling at the C-I Position

This protocol outlines a copper-free Sonogashira coupling, which is designed to minimize side reactions and is suitable for the sterically hindered 5-Bromo-2-iodo-4-methoxybenzyl alcohol (after protection of the benzylic alcohol).

Step 1: Protection of the Benzylic Alcohol (TBDMS Ether Formation)

  • To a solution of 5-Bromo-2-iodo-4-methoxybenzyl alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 equiv.).

  • Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the TBDMS-protected alcohol.

Step 2: Copper-Free Sonogashira Coupling

  • In a dry Schlenk flask, combine the TBDMS-protected 5-Bromo-2-iodo-4-methoxybenzyl alcohol (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and the terminal alkyne (1.2 equiv.).

  • Seal the flask, evacuate, and backfill with argon (repeat this cycle three times).

  • Add anhydrous and degassed triethylamine (TEA, 3.0 equiv.) as the solvent and base.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is slow. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the desired coupled product.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Protected 5-Bromo-2-iodo-4-methoxybenzyl alcohol

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10024< 20Inefficient due to steric hindrance.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012> 90Excellent for sterically hindered substrates.[7][9]
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O11012> 90Highly active catalyst system for challenging couplings.[9]

Visualizing the Workflow

Troubleshooting Logic for Cross-Coupling Reactions

Troubleshooting_Workflow Start Low Yield in Cross-Coupling ProtectOH Protect Benzylic Alcohol (e.g., TBDMS, Bn) Start->ProtectOH Is OH group unprotected? OptimizeLigand Optimize Ligand (Bulky, Electron-Rich: SPhos, XPhos) Start->OptimizeLigand OH group is protected ProtectOH->OptimizeLigand OptimizeCatalyst Optimize Pd Pre-catalyst (Pd(OAc)₂, Pd₂(dba)₃) OptimizeLigand->OptimizeCatalyst OptimizeConditions Optimize Base/Solvent/Temp (K₃PO₄, Cs₂CO₃; Toluene/H₂O) OptimizeCatalyst->OptimizeConditions Success High Yield Achieved OptimizeConditions->Success

Caption: A flowchart for troubleshooting low-yield cross-coupling reactions.

Molecular Structure and Steric Hindrance

Caption: Steric hindrance in 5-Bromo-2-iodo-4-methoxybenzyl alcohol.

References

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. [Link]

  • Organic-Chemistry.org. (n.d.). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. [Link]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7366. [Link]

  • Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(11), 1573-1575. [Link]

  • Tellitu, I., & Domínguez, E. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Accounts of Chemical Research, 49(5), 977-987. [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. [Link]

  • ResearchGate. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]

  • Bard, E. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 48(45), 8432-8446. [Link]

  • Tellitu, I., & Domínguez, E. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(11), 2730-2733. [Link]

  • Al-Masum, M., & El-Boraey, H. A. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23871-23879. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • University of Oxford. (n.d.). Appendix 6: Protecting groups. [Link]

  • University of Cambridge. (2021). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. [Link]

  • Musacchio, A. J., & Stephenson, C. R. J. (2015). Discovery and Development of an Aerobic Radical Hydroxyarylation Reaction Using Aryl Halides, Olefins, and O2. Organic Letters, 17(9), 2234-2237. [Link]

  • IIT Bombay. (2020). Protecting Groups. [Link]

  • Lithuanian Academy of Sciences. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Optimization

Technical Support Center: Solvent-Mediated Chemoselectivity in 5-Bromo-2-iodo-4-methoxybenzyl alcohol Workflows

Welcome to the advanced troubleshooting guide for 5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS: 1935205-83-6), a highly functionalized, commercially available building block ()[1]. This molecule presents a unique polyfunc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for 5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS: 1935205-83-6), a highly functionalized, commercially available building block ()[1]. This molecule presents a unique polyfunctional landscape: a benzylic alcohol (-CH₂OH), an aryl iodide (C-I), an aryl bromide (C-Br), and an electron-donating methoxy group (-OCH₃).

For drug development professionals, the primary challenge with this scaffold is maintaining strict chemoselectivity during palladium-catalyzed cross-coupling. This guide explores the causality behind solvent-induced side reactions and provides self-validating protocols to ensure reproducible functionalization.

Part 1: The Causality of Solvent Effects (Troubleshooting Q&A)

Q: Why does my C-I vs. C-Br cross-coupling chemoselectivity degrade when I switch from toluene to polar solvents like DMF? A: The degradation of chemoselectivity in polar solvents is driven by a fundamental shift in the oxidative addition mechanism. In non-polar solvents (e.g., toluene), Pd(0) oxidative addition proceeds via a concerted, three-centered transition state that strictly respects inherent bond dissociation energies, heavily favoring the weaker C-I bond. However, polar coordinating solvents stabilize highly polar, nucleophilic displacement-type transition states ()[2]. Furthermore, solvent coordination to the palladium center alters the electronic nature of the catalyst, accelerating the oxidative addition of the typically less reactive C-Br bond and leading to a statistical mixture of C-I and C-Br coupled products ().

Q: How does the methoxy group influence the reactivity of the adjacent halogens, and how does solvent disrupt this? A: The molecule possesses a built-in electronic bias. The methoxy (-OCH₃) group at position 4 is a strong electron-donating group (EDG) via resonance.

  • The bromine at C5 is ortho to the methoxy group. The resonance effect significantly increases the electron density around the C5-Br bond, strongly deactivating it toward oxidative addition by an electron-rich Pd(0) species.

  • The iodine at C2 is meta to the methoxy group, meaning it does not experience this same resonance-induced deactivation.

This electronic disparity naturally favors C2-I coupling. However, solvents with high hydrogen-bond basicity (SHBB) can hydrogen-bond with the benzylic alcohol (-CH₂OH), altering the global electron density of the aromatic ring and inadvertently increasing the rate of off-target reactions at the C-Br site ()[2].

Q: Why is my benzylic alcohol oxidizing or degrading during Suzuki couplings? A: Protic solvent systems (like EtOH/H₂O) combined with the inorganic bases required for Suzuki-Miyaura couplings can lead to the deprotonation of the benzylic alcohol or its coordination to the metal center, leading to competitive β-hydride elimination (oxidation to the aldehyde). Utilizing a biphasic Toluene/H₂O system minimizes the solubility of the base in the organic layer, protecting the benzylic position.

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between solvent choice, transition state stabilization, and resulting chemoselectivity for 5-Bromo-2-iodo-4-methoxybenzyl alcohol.

Solvent SystemPolarity IndexPrimary Pd(0) Transition StateC-I : C-Br SelectivityBenzylic Alcohol Stability
Toluene / H₂O (4:1) 2.4Non-polar, 3-centered> 95 : 5 High (Biphasic protection)
THF 4.0Mixed85 : 15Moderate
EtOH / H₂O (1:1) 5.2H-bond stabilized70 : 30Low (Oxidation risk)
DMF 6.4Polar Nucleophilic Displacement55 : 45High

Part 3: Mechanistic and Workflow Visualizations

Mechanism Start 5-Bromo-2-iodo-4-methoxybenzyl alcohol + Pd(0) Catalyst NonPolar Non-Polar Solvent (e.g., Toluene) Start->NonPolar Polar Polar Coordinating Solvent (e.g., DMF) Start->Polar TS_I 3-Centered Transition State Favors C-I Insertion NonPolar->TS_I TS_Br Polar Nucleophilic TS Accelerates C-Br Insertion Polar->TS_Br Prod_I Chemoselective C-I Product (>95% Selectivity) TS_I->Prod_I Prod_Mix Mixture of C-I and C-Br Coupled Products TS_Br->Prod_Mix

Fig 1: Impact of solvent polarity on the transition state and chemoselectivity of Pd(0) oxidative addition.

Workflow Step1 Step 1: Suzuki Coupling at C2 (Toluene/H2O, 80°C) QC1 QC: LC-MS shows intact C-Br (1:1 Isotope Pattern) Step1->QC1 Step2 Step 2: Benzylic Activation (PBr3, DCM, 0°C) QC2 QC: 1H NMR confirms -CH2Br singlet Step2->QC2 Step3 Step 3: Cross-Coupling at C5 (DMF, 100°C) QC1->Step2 QC2->Step3

Fig 2: Optimal sequential functionalization workflow for 5-Bromo-2-iodo-4-methoxybenzyl alcohol.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C2-I Functionalization)

This protocol utilizes a non-polar solvent system to prevent the stabilization of polar transition states, ensuring strict chemoselectivity for the C-I bond over the C-Br bond.

  • Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-2-iodo-4-methoxybenzyl alcohol (1.0 eq), your chosen arylboronic acid (1.05 eq), and Na₂CO₃ (2.0 eq).

  • Solvent Degassing: Add a mixture of Toluene/H₂O (4:1 v/v, 0.2 M). Sparge the biphasic mixture with N₂ for 30 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the benzylic alcohol and the Pd catalyst.

  • Catalyst Addition: Under a positive flow of N₂, add Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 4-6 hours.

  • Self-Validation (QC): Pull an aliquot and analyze via LC-MS. Validation Check: The mass spectrum of the desired product must exhibit a characteristic 1:1 isotopic doublet (M / M+2) indicative of an intact C5-Br bond. If a singlet mass is observed, over-coupling has occurred due to excessive heat or solvent contamination.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, wash combined organics with brine, and dry over Na₂SO₄.

Protocol B: Benzylic Alcohol Activation (Conversion to Bromide)

To functionalize the benzylic position without triggering premature cross-coupling at the C5-Br site, a mild Appel-type or PBr₃ reaction in a non-coordinating solvent is required.

  • Preparation: Dissolve the C2-coupled product from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) under N₂.

  • Cooling: Cool the reaction flask to 0°C using an ice bath. Causality Note: Strict temperature control is required to prevent the cleavage of the C4-methoxy ether by bromide ions.

  • Reagent Addition: Add Phosphorus tribromide (PBr₃, 1.1 eq) dropwise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature for an additional hour.

  • Quench: Carefully quench the reaction by pouring it into a stirred solution of ice-cold saturated NaHCO₃.

  • Self-Validation (QC): Isolate the product and analyze via ¹H NMR. Validation Check: The disappearance of the benzylic -CH₂OH signal (typically a doublet/triplet depending on coupling to the -OH proton) and the appearance of a sharp, downfield-shifted -CH₂Br singlet (~4.5 ppm) confirms successful activation.

References

  • ChemRxiv (2021). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). Retrieved from: [Link][2]

  • Chemical Science, RSC Publishing (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Emily K. Elias, Steven M. Rehbein, S. Neufeldt. Retrieved from:[Link]

Sources

Troubleshooting

work-up procedure for reactions involving 5-Bromo-2-iodo-4-methoxybenzyl alcohol

Welcome to the dedicated technical support guide for handling reactions involving 5-Bromo-2-iodo-4-methoxybenzyl alcohol. This document provides field-proven insights, troubleshooting guides, and detailed protocols desig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for handling reactions involving 5-Bromo-2-iodo-4-methoxybenzyl alcohol. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to anticipate challenges and efficiently resolve issues during the critical work-up and purification stages of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and work-up of reactions involving this versatile, but sometimes challenging, building block.

Q1: What are the primary stability concerns for 5-Bromo-2-iodo-4-methoxybenzyl alcohol and its derivatives during work-up?

A1: The primary stability concerns are twofold:

  • Oxidation of the Benzyl Alcohol: The benzylic alcohol functional group is susceptible to oxidation to the corresponding benzaldehyde, especially under harsh conditions. This can be promoted by residual oxidants, prolonged exposure to air in the presence of certain metal catalysts (e.g., Palladium), or overly acidic/basic conditions.

  • Potential for Dehalogenation: While generally stable, the iodo- and bromo-substituents can be susceptible to reductive cleavage (dehalogenation) if inappropriate quenching agents or work-up conditions are used, particularly in the presence of residual reducing agents or certain catalysts. The C-I bond is more labile than the C-Br bond.

Q2: I am running a Suzuki coupling reaction targeting the iodo position. What is the best general approach for quenching the reaction?

A2: For a typical Suzuki coupling, the reaction mixture will contain a Palladium catalyst, a phosphine ligand, and an inorganic base (like K₂CO₃ or Cs₂CO₃) in an aqueous/organic solvent system. A standard and effective quench involves pouring the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes the base without creating a strongly acidic environment that could harm the product. For reactions that used boronic acids in excess, the quench also helps to complex with and remove some of the boron-containing byproducts.

Q3: How can I effectively remove the palladium catalyst and phosphine oxide byproducts during the work-up?

A3: This is a critical step, as residual palladium can interfere with subsequent reactions and compromise the purity of your final compound. A multi-step approach is often most effective:

  • Initial Filtration: After the reaction, you can sometimes filter the cooled mixture through a pad of Celite® to remove the bulk of the precipitated palladium black.

  • Aqueous Washes: During the liquid-liquid extraction, washing the organic layer with a dilute aqueous solution of a mild chelating agent can be very effective. Solutions of 1% sodium thiosulfate or 5% ammonium chloride are commonly used.

  • Specialized Scavengers: For very stubborn cases, stirring the organic solution with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for a few hours before filtration and concentration can reduce palladium levels significantly.

Part 2: Troubleshooting Guide

This guide provides a structured, question-and-answer approach to resolving specific issues you may encounter during your experiment.

Issue 1: Low or No Product Yield After Work-up and Purification

Q: My TLC/LCMS analysis of the crude reaction mixture showed good conversion to the desired product, but after extraction and chromatography, my isolated yield is very low. What are the likely causes?

A: This is a common and frustrating issue. The discrepancy between crude analysis and isolated yield points to product loss during the work-up or purification. The root cause can be diagnosed by following a logical decision process.

G start Low Isolated Yield Observed check_aqueous Analyze aqueous layers via TLC/LCMS start->check_aqueous product_in_aqueous Product is in Aqueous Layer(s) check_aqueous->product_in_aqueous Yes no_product_in_aqueous No Product in Aqueous Layer(s) check_aqueous->no_product_in_aqueous No cause_solubility Cause: Product has high water solubility or formed a salt. product_in_aqueous->cause_solubility check_solids Analyze filtered solids or material at organic/aqueous interface no_product_in_aqueous->check_solids solution_solubility Solution: Re-extract aqueous layers with a more polar organic solvent (e.g., EtOAc, DCM). Back-extract with brine to recover dissolved product. cause_solubility->solution_solubility product_in_solids Product is in Solids/Precipitate check_solids->product_in_solids Yes no_product_in_solids No Product in Solids check_solids->no_product_in_solids No cause_precipitation Cause: Product precipitated out during quench or wash. product_in_solids->cause_precipitation check_silica Product Streaking or Stuck on Silica Column? no_product_in_solids->check_silica solution_precipitation Solution: Dissolve precipitate in a stronger solvent (e.g., THF). Re-evaluate work-up solvent system. cause_precipitation->solution_precipitation product_on_silica Yes, product is on the column check_silica->product_on_silica Yes product_eluted No, product eluted normally check_silica->product_eluted No cause_silica Cause: Product is too polar for the eluent or is degrading on silica gel. product_on_silica->cause_silica final_cause Conclusion: Product likely degraded. Re-evaluate stability during work-up (pH, temperature, air exposure). product_eluted->final_cause solution_silica Solution: Increase eluent polarity (add MeOH). Consider deactivating silica with triethylamine or switching to a different stationary phase (Alumina). cause_silica->solution_silica

Caption: Decision tree for troubleshooting low product yield after work-up.

Issue 2: Persistent Color or Black Precipitate in the Organic Layer

Q: After quenching my cross-coupling reaction and performing the initial extraction, my organic layer is dark grey/black, and a fine black precipitate is present. What is this and how do I remove it?

A: The black precipitate is almost certainly finely divided, reduced Palladium(0), often called "palladium black." Its presence indicates that the catalyst has crashed out of solution. This is common but must be removed before chromatography.

Solution Protocol:

  • Pre-filtration: Set up a small Büchner funnel with a pad of Celite® (diatomaceous earth) approximately 1-2 cm thick over a piece of filter paper.

  • Wet the Pad: Wet the Celite® pad with the same organic solvent as your extraction solvent (e.g., Ethyl Acetate).

  • Filtration: Slowly pass the entire organic layer through the Celite® pad under gentle vacuum. The Celite® has a high surface area and fine porosity, which is excellent for trapping the fine palladium particles.

  • Wash: Wash the Celite® pad with a small amount of fresh organic solvent to ensure all of your product has passed through.

  • Proceed: The resulting organic filtrate should be clear and free of particulate matter, ready for subsequent aqueous washes and drying.

Issue 3: An Intractable Emulsion Formed During Extraction

Q: I'm trying to wash my organic layer (DCM), but I've formed a thick, stable emulsion at the interface that won't separate. How can I break it?

A: Emulsions are common when fine particulate matter (like catalyst residues) is present or when the densities of the aqueous and organic layers are too similar.

Solutions (from least to most aggressive):

  • Add Brine: The first and most effective solution is often to add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and increasing its density, which helps to break up the emulsion.

  • Gentle Swirling: Transfer the mixture to a larger separatory funnel and swirl it gently, rather than shaking vigorously.

  • Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite®. This will often break the emulsion by removing the particulate matter that may be stabilizing it. You can then separate the layers of the filtrate.

Part 3: Key Experimental Protocols & Data

Protocol 1: Standard Liquid-Liquid Extraction Workflow

This protocol outlines a robust, general-purpose work-up for a cross-coupling reaction.

G A 1. Quench Reaction (e.g., with sat. aq. NH4Cl) B 2. Transfer to Separatory Funnel A->B C 3. Dilute with Organic Solvent (e.g., EtOAc, DCM) and Water B->C D 4. Separate Layers C->D E 5. Wash Organic Layer (e.g., with 1% Na2S2O3) D->E F 6. Wash Organic Layer with Brine E->F G 7. Dry Organic Layer (e.g., over Na2SO4 or MgSO4) F->G H 8. Filter and Concentrate (Rotary Evaporation) G->H I 9. Purify Crude Product (Silica Gel Chromatography) H->I

Caption: Standard workflow for aqueous work-up and extraction.

Step-by-Step Methodology:

  • Quench: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing a saturated aqueous solution of NH₄Cl (approx. 5-10 volumes relative to the reaction solvent).

  • Transfer & Dilute: Transfer the entire mixture to a separatory funnel. Dilute with your chosen extraction solvent (e.g., Ethyl Acetate) and deionized water.

  • Separate: Shake the funnel gently at first, venting frequently. Allow the layers to separate fully. Drain the lower layer.

  • Wash: Wash the organic layer sequentially with:

    • Deionized water.

    • (Optional) 1% aqueous sodium thiosulfate if residual iodine is suspected (indicated by a purple/brown color).

    • Saturated aqueous NaCl (brine). This final wash helps to remove residual water from the organic layer.

  • Dry: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes. The drying agent should be free-flowing (not clumped together) if the solution is dry.

  • Concentrate: Filter off the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify: The resulting crude oil or solid is now ready for purification by column chromatography.

Data Table 1: TLC Analysis Guide

Thin-Layer Chromatography (TLC) is your primary tool for monitoring the reaction and assessing purity during work-up.

Compound TypeTypical Polarity (Rf value)Visualization with Stains
5-Bromo-2-iodo-4-methoxybenzyl alcohol ModerateUV Light (254 nm): Strong quenching. KMnO₄ stain: Bright yellow spot on a purple background (indicates alcohol). Ceric Ammonium Molybdate (CAM): Stains blue/green.
Cross-Coupled Product (e.g., Biaryl) Lower (less polar)UV Light (254 nm): Strong quenching. KMnO₄ stain: No reaction (if alcohol is protected or removed). CAM stain: May stain weakly or not at all.
Oxidized Byproduct (Aldehyde) Similar to starting alcoholUV Light (254 nm): Strong quenching. KMnO₄ stain: Yellow spot. 2,4-DNP stain: Forms a yellow/orange spot (specific for aldehydes/ketones).
Phosphine Oxide Byproducts High (very polar)UV Light (254 nm): May or may not be UV active. KMnO₄ stain: No reaction. Potassium Iodate/Starch: Can sometimes visualize these as white spots on a blue background.

Rf values are highly dependent on the eluent system. A typical starting eluent for these compounds is 20-30% Ethyl Acetate in Hexanes.

References

  • Cross-Coupling Reactions: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

  • Work-up Techniques in Organic Synthesis: "Purification of Laboratory Chemicals, Eighth Edition". W. L. F. Armarego and C. L. L. Chai, Elsevier. General laboratory techniques resource.[Link]

  • Palladium Catalyst Removal (Scavenging): Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Cross-Coupling Reactions. Advanced Synthesis & Catalysis. 2004 , 346 (8), 889-900. [Link]

Optimization

common impurities in 5-Bromo-2-iodo-4-methoxybenzyl alcohol synthesis

Welcome to the Technical Support Center. As process chemists and drug development professionals, you know that synthesizing polyhalogenated aromatics like 5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS: 1935205-83-6) presen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As process chemists and drug development professionals, you know that synthesizing polyhalogenated aromatics like 5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS: 1935205-83-6) presents unique chemoselectivity challenges.

This troubleshooting guide addresses the critical failure points in its synthesis—specifically, regiocontrol during the bromination of the benzoic acid precursor, and the prevention of hydrodehalogenation during the final reduction step.

Part 1: Mechanistic Pathway & Workflow

The most robust synthetic route to this compound avoids direct electrophilic aromatic substitution on 4-methoxybenzaldehyde, which fails to yield the correct iodine substitution pattern. Instead, the validated route begins with 2-iodo-4-methoxybenzoic acid, followed by regioselective bromination and chemoselective reduction.

SynthesisWorkflow SM 2-Iodo-4-methoxybenzoic acid (Starting Material) INT 5-Bromo-2-iodo-4-methoxybenzoic acid (Intermediate) SM->INT Br2, AcOH 25 °C IMP1 3-Bromo Regioisomer (Steric Misdirection) SM->IMP1 Minor PROD 5-Bromo-2-iodo-4-methoxybenzyl alcohol (Target Product) INT->PROD BH3·THF 0 °C to RT IMP2 3,5-Dibromo Impurity (Over-bromination) INT->IMP2 Excess Br2 IMP3 Deiodinated Alcohol (Hydrodehalogenation) INT->IMP3 Over-reduction

Figure 1: Synthesis workflow of 5-Bromo-2-iodo-4-methoxybenzyl alcohol and common impurity pathways.

Part 2: Troubleshooting FAQs

Q1: Why am I observing significant deiodination (formation of 5-bromo-4-methoxybenzyl alcohol) during the reduction step? A: This is a classic chemoselectivity issue. The carbon-iodine ( Caryl​−I ) bond is exceptionally weak (bond dissociation energy ~65 kcal/mol) compared to the carbon-bromine ( Caryl​−Br ) bond (~81 kcal/mol). If you are using strong nucleophilic hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) or Sodium Borohydride ( NaBH4​ ) under forcing conditions, the reaction proceeds via a single-electron transfer (SET) or direct hydride attack on the halogen, leading to rapid hydrodehalogenation [1]. Solution: Switch your reducing agent to Borane-Tetrahydrofuran ( BH3​⋅THF ). Borane operates via an electrophilic activation mechanism rather than nucleophilic attack. It rapidly and chemoselectively reduces carboxylic acids to alcohols without cleaving sensitive aryl-halide bonds [2].

Q2: How can I minimize the formation of the 3-bromo regioisomer during the bromination of 2-iodo-4-methoxybenzoic acid? A: The methoxy group at C4 is strongly electron-donating and directs electrophilic aromatic substitution to the ortho positions (C3 and C5). The C3 position is flanked by the bulky iodine atom at C2 and the methoxy group at C4, creating significant steric hindrance. However, under elevated temperatures or high concentrations of bromine, the thermodynamic barrier is overcome, yielding the 3-bromo isomer [3]. Solution: Maintain strict temperature control (0–20 °C) and use exactly 1.05 equivalents of Br2​ in acetic acid. The kinetic preference heavily favors the C5 position due to lower steric strain.

Q3: I'm detecting 5-bromo-2-iodo-4-methoxybenzaldehyde in my final product. What causes this incomplete reduction? A: When using BH3​⋅THF directly on the acid, residual aldehyde is rare but can occur if the intermediate trialkoxyborane complex is not fully hydrolyzed during the aqueous workup. Solution: Ensure a proper acidic aqueous workup. Stirring the crude mixture with 1M HCl or Methanol/Acetic acid for 1 hour at room temperature ensures complete hydrolysis of the borate esters, releasing the free benzyl alcohol.

Q4: How do I separate the 3,5-dibromo-2-iodo-4-methoxybenzoic acid impurity if it forms? A: Over-bromination yields the highly lipophilic 3,5-dibromo derivative. Because both the product and the impurity are carboxylic acids, they cannot be separated by simple acid-base extraction. Solution: Exploit their differential solubility. The dibromo acid is significantly less soluble in cold ethanol/water mixtures than the mono-bromo product. Recrystallize the intermediate from EtOH/H2O (3:1) before proceeding to the reduction step.

Part 3: Quantitative Data: Impurity Profiles

Summarized below are the most common impurities encountered in this workflow, along with their analytical signatures to aid your QC team.

Impurity NameOrigin / MechanismRRT (Approx.)LC-MS (m/z) [M-H]⁻ or [M-OH]⁺Mitigation Strategy
3-Bromo-2-iodo-4-methoxybenzoic acid Regioisomer (Steric misdirection)0.95355 / 357 (Acid)Strict temp control (0–20 °C) during bromination.
3,5-Dibromo-2-iodo-4-methoxybenzoic acid Over-bromination (Excess Br2​ )1.20433 / 435 / 437 (Acid)Limit Br2​ to 1.05 eq; Recrystallize intermediate from EtOH/ H2​O .
5-Bromo-4-methoxybenzyl alcohol Hydrodehalogenation (Loss of Iodine)0.80199 / 201 (Alcohol fragment)Use electrophilic reductant ( BH3​⋅THF ) instead of LiAlH4​ .
5-Bromo-2-iodo-4-methoxybenzaldehyde Incomplete borate hydrolysis1.15339 / 341 (Aldehyde)Extend acidic workup time to 1 hour post-reduction.

Part 4: Validated Experimental Protocols

Protocol 1: Regioselective Bromination (Synthesis of 5-Bromo-2-iodo-4-methoxybenzoic acid)

This protocol utilizes kinetic control to prevent bromination at the sterically hindered C3 position.

  • Preparation: Charge a round-bottom flask with 2-Iodo-4-methoxybenzoic acid (1.0 eq) and glacial acetic acid (10 mL/g).

  • Cooling: Cool the suspension to 10 °C using an ice-water bath.

  • Addition: Prepare a solution of Bromine (1.05 eq) in glacial acetic acid (2 mL/g) and add it dropwise over 30 minutes. Critical: Maintain the internal temperature below 20 °C to prevent regioisomerization.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor completion via HPLC.

  • Quench: Pour the mixture into ice water containing 5% sodium bisulfite ( NaHSO3​ ) to destroy excess bromine.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum. Recrystallize from EtOH/ H2​O (3:1) if the dibromo impurity exceeds 2% by HPLC area.

Protocol 2: Chemoselective Reduction (Synthesis of 5-Bromo-2-iodo-4-methoxybenzyl alcohol)

This protocol utilizes Borane to reduce the carboxylic acid without cleaving the labile C-I bond.

  • Preparation: Suspend 5-Bromo-2-iodo-4-methoxybenzoic acid (1.0 eq) in anhydrous THF (10 mL/g) under a strict nitrogen atmosphere.

  • Cooling: Cool the mixture to 0 °C.

  • Reduction: Slowly add a 1.0 M solution of BH3​⋅THF complex (2.5 eq) dropwise over 45 minutes. Caution: Vigorous hydrogen gas evolution will occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Cool the reaction back to 0 °C and carefully quench by adding Methanol (5 mL/g) dropwise until gas evolution ceases.

  • Hydrolysis: Add 1M HCl (5 mL/g) and stir for 1 hour at room temperature to fully hydrolyze the intermediate borate esters.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL/g). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the target alcohol.

References

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. URL:[Link]

  • Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. The Journal of Organic Chemistry, 38(16), 2786-2792. URL:[Link]

  • de la Mare, P. B. D. (1976). Electrophilic Halogenation. Cambridge University Press. URL:[Link]

Reference Data & Comparative Studies

Validation

HPLC Purity Assessment of 5-Bromo-2-iodo-4-methoxybenzyl alcohol: A Column Selectivity Comparison Guide

As pharmaceutical pipelines increasingly rely on highly functionalized, halogenated aromatic intermediates, analytical method development must evolve beyond default column chemistries. Assessing the purity of 5-Bromo-2-i...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, halogenated aromatic intermediates, analytical method development must evolve beyond default column chemistries. Assessing the purity of 5-Bromo-2-iodo-4-methoxybenzyl alcohol presents a unique chromatographic challenge. The molecule's dense functionalization—featuring highly polarizable bromo- and iodo- substituents, an electron-donating methoxy group, and a polar hydroxyl moiety—requires a nuanced approach to separate it from closely related synthetic byproducts, such as des-halogenated impurities, regioisomers, and its oxidized aldehyde counterpart.

This guide objectively compares the performance of standard C18 stationary phases against Biphenyl chemistries, providing a self-validating, methodology for robust purity assessment[1].

The Selectivity Challenge: C18 vs. Biphenyl Phases

For decades, the octadecylsilane (C18) column has been the starting point for reversed-phase liquid chromatography (RPLC). C18 phases rely almost exclusively on dispersive (van der Waals) forces[2]. However, when separating halogenated positional isomers or closely related oxidation states of 5-Bromo-2-iodo-4-methoxybenzyl alcohol, dispersive interactions alone often fail to provide adequate selectivity, resulting in co-elution.

To achieve baseline resolution, we must exploit the polarizability of the halogens and the aromaticity of the benzyl ring. Biphenyl stationary phases introduce orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and enhanced shape selectivity[3]. The rigid, dual-ring structure of the biphenyl ligand creates a highly selective environment that recognizes subtle differences in electron density and molecular geometry that a flexible C18 alkyl chain cannot[4].

Table 1: Stationary Phase Selectivity Comparison
Chromatographic FeatureStandard C18 (Octadecylsilane)Biphenyl Phase
Primary Retention Mechanism Dispersive (Hydrophobic) π−π , Dipole-Dipole, Dispersive
Shape Selectivity Low (Flexible alkyl chains)High (Rigid aromatic rings)
Halogenated Isomer Resolution Poor to ModerateExcellent (High polarizability recognition)
Optimal Organic Modifier Acetonitrile or MethanolMethanol (Maximizes π−π interactions)
Suitability for Target Analyte Suboptimal (High risk of co-elution)Optimal (Baseline resolution of critical pairs)
Causality in Experimental Design: The Methanol Advantage

When utilizing a Biphenyl column for halogenated aromatics, the choice of organic modifier dictates the success of the separation. While acetonitrile is the industry default due to its low viscosity and favorable UV cutoff, it contains a carbon-nitrogen triple bond rich in π electrons. These solvent π electrons competitively interfere with the π−π interactions between the biphenyl stationary phase and the analyte's aromatic ring[5].

By replacing acetonitrile with methanol —a protic solvent completely devoid of π electrons—the π−π driven retention mechanisms are maximized[4]. This deliberate substitution enhances the resolution of critical isobaric pairs and the oxidized aldehyde impurity that would otherwise co-elute.

Step-by-Step Methodology: Self-Validating Purity Protocol

To ensure data integrity, this protocol is designed as a self-validating system . System Suitability Testing (SST) is built directly into the workflow, meaning the method proves its own precision and specificity before any unknown sample is quantified, strictly adhering to[1].

Step 1: Solution Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve the 5-Bromo-2-iodo-4-methoxybenzyl alcohol reference standard in diluent to a final concentration of 0.5 mg/mL.

  • System Suitability (SST) Solution: Spike the standard solution with 0.1% (w/w) of 5-Bromo-2-iodo-4-methoxybenzaldehyde (the primary oxidation degradation product) to act as a critical resolution pair.

Step 2: Chromatographic Conditions
  • Column: Biphenyl Core-Shell, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (Causality: Low pH suppresses the ionization of residual surface silanols and the analyte's hydroxyl group, preventing peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 40% B

    • 12.1 - 15.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Step 3: Execution & Self-Validation (SST)
  • Inject the Diluent Blank. Acceptance: No interfering peaks at the retention time of the main analyte.

  • Inject the SST Solution (n=6). Acceptance criteria must be met to proceed:

    • Resolution ( Rs​ ) between the alcohol and aldehyde ≥2.0 .

    • Peak Tailing Factor ( Tf​ ) for the main peak ≤1.5 .

    • Relative Standard Deviation (RSD) of the main peak area ≤2.0% .

    • Diagnostic Check: If Rs​<2.0 , the π−π interactions are insufficient; verify the absence of acetonitrile contamination in the mobile phase lines.

Step 4: Sample Analysis

Inject unknown samples in duplicate. Quantify impurities using the area normalization method, reporting any peaks above the established Limit of Quantitation (LOQ).

Comparative Validation Data

The following table summarizes the performance metrics of the Biphenyl method against the rigorous acceptance criteria outlined by ICH Q2(R2)[1].

Table 2: System Suitability & Method Performance Data
Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed Performance (Biphenyl Phase)
Resolution ( Rs​ ) (Alcohol vs. Aldehyde) ≥2.0 3.4 (Baseline separation)
Peak Tailing Factor ( Tf​ ) ≤1.5 1.1
Theoretical Plates ( N ) ≥5,000 14,200
Injection Precision (%RSD, n=6) ≤2.0% 0.4%
Limit of Quantitation (LOQ) Signal-to-Noise ≥10 0.01% of nominal concentration
Workflow Visualization

HPLC_Method_Development cluster_0 Stationary Phase Selection Analyte Analyte Profiling 5-Bromo-2-iodo-4-methoxybenzyl alcohol C18 Standard C18 Phase (Dispersive Forces Only) Analyte->C18 Biphenyl Biphenyl Phase (π-π & Dipole Forces) Analyte->Biphenyl MobilePhase Mobile Phase Optimization (Methanol > Acetonitrile) C18->MobilePhase Co-elution Risk Biphenyl->MobilePhase Baseline Resolution Validation ICH Q2(R2) Validation (Specificity, Precision, LOD/LOQ) MobilePhase->Validation Purity Final Purity Assessment & Impurity Quantitation Validation->Purity

Fig 1: HPLC method development and validation workflow for halogenated aromatics.

References
  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Restek Corporation URL: [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases LCGC International URL: [Link]

  • Comparison of Biphenyl and Other Aromatic Stationary Phases Nacalai Tesque URL: [Link]

  • HPLC Column Selection Guide Phenomenex URL:[Link]

Sources

Comparative

Synthetic Utility vs. 5-Bromo-4-methoxy-2-nitrobenzyl alcohol: A Comprehensive Comparison Guide

In the realm of chemical biology, materials science, and drug development, photolabile protecting groups (PPGs) provide unparalleled spatiotemporal control over molecular activation. While the classic o-nitrobenzyl (o-NB...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of chemical biology, materials science, and drug development, photolabile protecting groups (PPGs) provide unparalleled spatiotemporal control over molecular activation. While the classic o-nitrobenzyl (o-NB) and 4,5-dimethoxy-2-nitrobenzyl (DMNB) groups are foundational, they often fall short when researchers require complex, orthogonal bioconjugation prior to uncaging.

This guide objectively evaluates the synthetic utility of 5-Bromo-4-methoxy-2-nitrobenzyl alcohol against traditional PPGs. By integrating an aryl bromide into a methoxy-substituted nitrobenzyl scaffold, this molecule transcends the role of a simple protecting group, functioning instead as a highly versatile, bifunctional synthetic hub.

Structural Causality & Photochemical Performance

To understand the superiority of 5-Bromo-4-methoxy-2-nitrobenzyl alcohol in complex syntheses, we must deconstruct its molecular architecture and the causality behind its reactivity:

  • The o-Nitrobenzyl Core: This is the fundamental engine of photolysis. Upon UV irradiation, the nitro group undergoes phototautomerization, abstracting a benzylic hydrogen to form an aci-nitro intermediate, which subsequently decays in the dark to release the caged payload[1].

  • The 4-Methoxy Group (Electronic Tuning): Unsubstituted o-NB requires harsh UV-B light (~280 nm) for cleavage, which is highly phototoxic to biological tissues. The electron-donating 4-methoxy group pushes electron density into the aromatic π -system, significantly red-shifting the absorption maximum ( λmax​ ) to the much safer UV-A range (340–365 nm)[2].

  • The 5-Bromo Group (The Bifunctional Advantage): This is the critical differentiator that elevates its synthetic utility.

    • Synthetic Utility: The bromine atom serves as an orthogonal handle for Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). This allows the PPG to be tethered to polymers, antibodies, or solid-phase resins without interfering with the benzylic alcohol used for caging.

    • Photochemical Enhancement: Through the "heavy-atom effect," the bromine atom enhances spin-orbit coupling. This facilitates rapid Intersystem Crossing (ISC) from the excited singlet state to the triplet state, stabilizing the quantum yield of the photolysis pathway[3].

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of 5-Bromo-4-methoxy-2-nitrobenzyl alcohol against standard alternatives.

Property / FeatureUnsubstituted o-NBDMNB5-Br-4-MeO-2-NB
Absorption λmax​ ~280 nm~345 nm~350–365 nm
Optimal Uncaging Light Deep UV (280-320 nm)UV-A (350-365 nm)UV-A (350-365 nm)
Orthogonal Cross-Coupling NoNoYes (Aryl Bromide)
Heavy-Atom ISC Enhancement NoNoYes
Biocompatibility Low (High Phototoxicity)High (Low Phototoxicity)High (Low Phototoxicity)
Primary Synthetic Role Simple CagingRed-shifted CagingBifunctional Linker / Caging
Visualizing the Mechanisms

Photolysis A Caged Substrate (Ground State) B Excited Singlet (S1) A->B hν (365 nm) C Triplet State (T1) Enhanced by 5-Br B->C Intersystem Crossing (ISC) D aci-Nitro Intermediate C->D Intramolecular H-abstraction E Released Payload + Nitroso Byproduct D->E Dark Reaction (Cleavage)

Photolysis mechanism of 5-Br-4-MeO-2-NB highlighting the heavy-atom enhanced triplet state pathway.

Workflow Start 5-Bromo-4-methoxy-2-nitrobenzyl alcohol Handle1 Benzylic Alcohol (-OH) Payload Caging Site Start->Handle1 Handle2 Aryl Bromide (-Br) Conjugation Site Start->Handle2 Action1 Carbonate Formation (Attach Drug/Amine) Handle1->Action1 Action2 Pd-Catalyzed Cross-Coupling (Attach to Polymer/Resin) Handle2->Action2 Final Fully Assembled Photo-Responsive Conjugate Action1->Final Action2->Final

Bifunctional synthetic workflow enabling orthogonal payload caging and structural conjugation.

Experimental Protocols & Self-Validating Workflows

As an application scientist, ensuring reproducibility and verifying intermediate integrity is paramount. The following protocols demonstrate how to leverage the orthogonal handles of 5-Bromo-4-methoxy-2-nitrobenzyl alcohol to build self-validating systems.

Protocol A: Orthogonal Conjugation via Suzuki-Miyaura Coupling Causality: We selectively react the 5-bromo position with a boronic acid (e.g., a targeting ligand or polymer) using a mild Palladium catalyst. The benzylic alcohol remains unprotected and unreacted, validating the orthogonality of the scaffold.

  • Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-4-methoxy-2-nitrobenzyl alcohol (1.0 eq), the desired aryl/alkyl boronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Expert Insight: Pd(dppf)Cl2​ is chosen because its bidentate ligand framework provides high stability and prevents the unwanted reduction of the nitro group, which frequently occurs with overly active, unhindered catalysts.

  • Reaction: Dissolve in a degassed mixture of 1,4-Dioxane/H2O (4:1). Stir at 80°C for 12 hours under an Argon atmosphere.

  • Self-Validating Check: Monitor via LC-MS. The reaction is complete when the characteristic M / M+2 isotopic doublet (1:1 ratio) of the starting aryl bromide completely disappears, replaced by the mass of the cross-coupled product. TLC should confirm the retention of the highly polar benzylic alcohol (-OH) spot.

Protocol B: Payload Caging (Carbamate Formation for Amines) Causality: To cage a primary or secondary amine (e.g., a peptide drug), the benzylic alcohol must be converted into an active leaving group. We use 4-nitrophenyl chloroformate because it avoids the extreme hazards of phosgene gas while providing a highly reactive intermediate that does not require forcing conditions.

  • Activation: Dissolve the cross-coupled benzyl alcohol from Protocol A in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cool to 0°C. Dropwise, add 4-nitrophenyl chloroformate (1.5 eq). Stir for 2 hours.

  • Conjugation: Add the amine-containing payload (1.0 eq) directly to the reaction mixture. Allow to warm to room temperature and stir for 4 hours.

  • Self-Validating Check: Isolate the product and run an 1H -NMR. The benzylic protons ( −CH2​−OH ), originally appearing as a doublet/singlet near 4.8 ppm, will shift significantly downfield to ~5.3-5.5 ppm, confirming successful carbamate formation.

Protocol C: Photolysis and Payload Release Causality: Irradiation at 365 nm selectively excites the modified nitrobenzyl core without damaging the released biological payload.

  • Preparation: Dissolve the caged conjugate in PBS buffer (pH 7.4) containing 1% DMSO to a final concentration of 50 μM .

  • Irradiation: Place the sample in a quartz cuvette. Irradiate using a 365 nm LED light source (intensity ~10 mW/cm2 ) for 15 minutes.

  • Self-Validating Check: Analyze the photolysate via HPLC. You must observe three distinct phenomena to validate the mechanism: 1) The complete disappearance of the parent conjugate peak; 2) The appearance of the free payload peak (matching a standard reference); 3) The appearance of the 2-nitrosobenzaldehyde byproduct peak.

Sources

Validation

Validation of Reaction Products from 5-Bromo-2-iodo-4-methoxybenzyl Alcohol: A Comparative Guide

In the realm of complex API synthesis and advanced drug development, the strategic selection of polyfunctional building blocks dictates the efficiency and scalability of the entire synthetic route. 5-Bromo-2-iodo-4-metho...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of complex API synthesis and advanced drug development, the strategic selection of polyfunctional building blocks dictates the efficiency and scalability of the entire synthetic route. 5-Bromo-2-iodo-4-methoxybenzyl alcohol 1 represents a highly versatile, tetra-substituted arene that offers three orthogonal vectors for functionalization: a benzylic alcohol, an aryl iodide, and an aryl bromide.

As a Senior Application Scientist, I have designed this guide to objectively compare this specific building block against its halogenated alternatives, detail the mechanistic causality behind its superior chemoselectivity, and establish self-validating experimental protocols for its downstream reaction products—including its selective oxidation to 5-Bromo-2-iodo-4-methoxybenzaldehyde 2.

Mechanistic Rationale & Alternative Comparison

Why choose the bromo-iodo derivative over simpler di-bromo or chloro-bromo alternatives? The answer lies in the thermodynamics and kinetics of oxidative addition at the palladium(0) center during cross-electrophile coupling 3.

The Causality of Orthogonal Reactivity: The C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). Consequently, Pd(0) inserts into the C–I bond orders of magnitude faster than the C–Br bond. This kinetic differentiation allows for precise, room-temperature or mild-heating Suzuki-Miyaura couplings at position 2, leaving the bromine at position 5 completely intact for subsequent, distinct functionalization.

If a 2,5-dibromo analog were used, the identical bond dissociation energies would result in statistical mixtures of mono- and di-coupled products, devastating the overall yield and complicating purification. Conversely, a 2-chloro-5-bromo analog reverses the reactivity order, forcing the coupling at position 5 first, which often conflicts with the desired steric or electronic sequence of the target molecule.

Table 1: Comparative Reactivity Profile of Halogenated Benzyl Alcohols
Halogenated Benzyl Alcohol ScaffoldC-2 Reactivity (Pd-Catalyzed)C-5 Reactivity (Pd-Catalyzed)Chemoselectivity ProfileIdeal Synthetic Application
5-Bromo-2-iodo- Extremely High (C–I)Moderate (C–Br)Excellent (Orthogonal)Sequential, step-wise cross-coupling
2,5-Dibromo- Moderate (C–Br)Moderate (C–Br)Poor (Statistical mixtures)Symmetrical di-functionalization
5-Bromo-2-chloro- Low (C–Cl)Moderate (C–Br)Good (Reverse sequence)Late-stage C-2 functionalization

Workflow: Chemoselective Reaction Pathways

The true value of 5-Bromo-2-iodo-4-methoxybenzyl alcohol lies in its ability to act as a central hub for divergent synthesis. The diagram below illustrates the logical flow of its orthogonal reactivity.

Workflow SM 5-Bromo-2-iodo-4-methoxybenzyl alcohol (Orthogonal Core) Pd Pd(0) Oxidative Addition (Kinetically favors C-I) SM->Pd Aryl-B(OH)2, Base Mild Temp MnO2 MnO2 Oxidation (Inert to Aryl Halides) SM->MnO2 DCM, RT Suzuki Suzuki Product (C-Br intact, C-I coupled) Pd->Suzuki Chemoselective C-C Formation Aldehyde 5-Bromo-2-iodo-4-methoxybenzaldehyde (Aldehyde Core) MnO2->Aldehyde Chemoselective Oxidation

Orthogonal reactivity pathways of 5-Bromo-2-iodo-4-methoxybenzyl alcohol.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm that the desired chemoselectivity was achieved.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–I Activation)

Objective: Selectively couple an arylboronic acid at the C–I bond while preserving the C–Br bond and the unprotected benzylic alcohol.

Causality of Experimental Choices:

  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand creates a sterically demanding environment around the palladium center. This bulkiness exaggerates the kinetic difference between the C–I and C–Br bonds, ensuring the catalyst almost exclusively targets the more accessible, weaker C–I bond.

  • Base Selection (Na₂CO₃): A mild inorganic base is chosen over stronger bases (like KOtBu) to prevent the deprotonation of the benzylic alcohol, which could lead to unwanted etherification or side reactions.

Step-by-Step Methodology:

  • Charge a dried Schlenk flask with 5-Bromo-2-iodo-4-methoxybenzyl alcohol (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Note: The slight 1.05 equiv excess ensures full conversion of the iodide without risking over-coupling at the bromide.

  • Add a degassed mixture of THF and 2M aqueous Na₂CO₃ (3:1 ratio, 0.2 M overall concentration).

  • Stir the biphasic mixture at 50°C under an inert atmosphere for 4–6 hours. Monitor strictly by TLC or LC-MS to prevent over-reaction.

  • Upon consumption of the starting material, cool to room temperature, dilute with EtOAc, and wash with brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Self-Validation Checkpoint: Analyze the purified product via LC-MS. The starting material exhibits a complex isotopic mass pattern due to the presence of both Bromine and Iodine. The successfully mono-coupled product will display a distinct 1:1 isotopic doublet (M and M+2) characteristic of a single remaining Bromine atom ( 79 Br/ 81 Br), definitively proving the Iodine was selectively replaced.

Protocol B: Chemoselective Oxidation to Aldehyde

Objective: Convert the benzylic alcohol to 5-Bromo-2-iodo-4-methoxybenzaldehyde without triggering dehalogenation.

Causality of Experimental Choices:

  • Oxidant Selection (MnO₂): Activated manganese dioxide is a heterogeneous oxidant that operates via a single-electron transfer mechanism specific to allylic and benzylic alcohols. Crucially, it lacks the redox potential to undergo oxidative addition into aryl halides, ensuring the delicate bromo-iodo substitution pattern remains entirely untouched.

Step-by-Step Methodology:

  • Dissolve 5-Bromo-2-iodo-4-methoxybenzyl alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Add activated MnO₂ (10.0 equiv) in a single portion at room temperature.

  • Stir the black suspension vigorously at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the filter cake thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure to yield the pure aldehyde.

Self-Validation Checkpoint: Track the reaction via ¹H NMR. The protocol is validated by the complete disappearance of the benzylic -CH₂- singlet (typically around 4.6 ppm) and the emergence of a sharp, highly deshielded aldehyde proton singlet (>9.8 ppm).

Analytical Validation Data

To assist in the rapid verification of your synthesized products, Table 2 summarizes the critical diagnostic peaks and signatures expected during the validation of these workflows.

Table 2: Analytical Validation Data (Self-Validating Checkpoints)
Compound / Product¹H NMR Diagnostic Peaks (Predicted)LC-MS Isotopic SignaturePrimary Validation Checkpoint
Starting Material ~4.6 ppm (s, 2H, -CH₂OH), ~7.0/7.5 ppm (s, 1H, Ar-H)Complex (Br + I isotopes)Presence of benzylic protons
Suzuki Product (C–I coupled) ~4.6 ppm (s, 2H, -CH₂OH), New Ar-H multiplet1:1 Doublet ( 79 Br/ 81 Br)Loss of Iodine mass (-127 Da), retention of Br doublet
Aldehyde Product ~10.0 ppm (s, 1H, -CHO), Ar-H shifts downfieldComplex (Br + I isotopes)Complete loss of ~4.6 ppm peak, appearance of ~10.0 ppm

References

  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-iodo-4-methoxybenzyl alcohol proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing not just their synthetic workflows, but their end-to-end operational safety. When working with hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing not just their synthetic workflows, but their end-to-end operational safety. When working with highly functionalized building blocks like 5-Bromo-2-iodo-4-methoxybenzyl alcohol , understanding the downstream environmental and regulatory impact is just as critical as the reaction yield.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

The Causality of Halogenated Waste Segregation

5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS: 1935205-83-6) is an aromatic compound heavily substituted with heavy halogens (bromine and iodine). This structural profile fundamentally dictates its end-of-life treatment.

Why must this compound be strictly segregated from general organic waste? When standard non-halogenated organics are incinerated, they combust cleanly into carbon dioxide and water. However, halogenated compounds contain strong carbon-halogen bonds. During incineration, they release highly corrosive hydrogen halides (such as hydrobromic acid, HBr, and hydroiodic acid, HI). More critically, under suboptimal combustion temperatures, halogens can catalyze the formation of highly toxic polyhalogenated dibenzodioxins and furans .

To mitigate this, the EPA's Resource Conservation and Recovery Act (RCRA) mandates that halogenated waste be routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers to neutralize the acid gases . Mixing even a small amount of this brominated/iodinated compound into a non-halogenated waste carboy legally converts the entire volume into "Halogenated Waste," drastically increasing institutional disposal costs and logistical burdens .

Quantitative Profiling & Accumulation Limits

To ensure safe handling, it is essential to understand both the chemical properties of the waste and the regulatory limits for its accumulation in the laboratory.

Table 1: Chemical and Logistical Profile

Property Specification Operational Implication
Chemical Name 5-Bromo-2-iodo-4-methoxybenzyl alcohol Target compound for disposal profiling.
CAS Number 1935205-83-6 Required for exact EHS waste tagging.
Molecular Formula C8H8BrIO2 High halogen mass fraction dictates waste stream.
Waste Category Halogenated Organic Waste Strict segregation required; do not mix with standard solvents.

| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | Requires full PPE; zero drain disposal tolerance. |

Table 2: Quantitative Limits for Waste Accumulation

Parameter Regulatory Limit / Guideline Source / Rationale
Max SAA Volume (General) 55 Gallons EPA RCRA 40 CFR 262.15 limit for Satellite Accumulation Areas.
Max SAA Volume (Institutional) 25 Gallons (Typical) Institutional EHS limits often restrict lab accumulation to minimize fire/spill risk .
Container Fill Limit 90% Capacity Leaves headspace for vapor expansion, preventing pressure ruptures.

| Ignitability Flash Point | ≤ 140°F (60°C) | Defines flammability characteristic (D001) if dissolved in solvent . |

Step-by-Step Disposal Protocol

This self-validating protocol ensures that every physical state of the compound is correctly routed, preventing cross-contamination of waste streams.

Phase 1: Preparation & PPE
  • Ventilation: All waste transfers must occur inside a certified chemical fume hood. The lipophilic nature of halogenated benzyl alcohols makes them readily absorbed, and any associated solvents pose inhalation risks.

  • PPE: Don standard nitrile gloves (double-glove if handling solutions in highly penetrative solvents like Dichloromethane), splash-proof safety goggles, and a flame-resistant laboratory coat.

Phase 2: Waste Characterization & Segregation
  • Determine Physical State: Identify whether the waste is a pure solid residue, an aqueous mixture, or dissolved in an organic solvent.

  • Apply the Solvent Contamination Rule: If 5-Bromo-2-iodo-4-methoxybenzyl alcohol is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate, Methanol, or Hexanes), the entire solution must now be classified and disposed of as Halogenated Waste. Do not pour this mixture into the standard non-halogenated carboy.

Phase 3: Containerization & Labeling
  • Select the Receptacle: Use an EPA-approved, chemically compatible container. For liquid solutions, use a 4-liter or 5-gallon white HDPE (High-Density Polyethylene) carboy. For solid residues, use a wide-mouth HDPE jar.

  • Transfer: Carefully transfer the waste into the container using a funnel. Cap the container immediately after the transfer is complete. Never leave a waste container open.

  • Immediate Labeling: The moment the first drop or crystal of waste enters the container, affix a "Hazardous Waste" tag. Clearly write "Halogenated Organic Waste" and list all constituents with estimated percentages (e.g., "Dichloromethane 95%, 5-Bromo-2-iodo-4-methoxybenzyl alcohol 5%").

Phase 4: SAA Storage & Spill Response
  • Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA at or near the point of generation. Ensure it sits within secondary containment (a spill tray) to capture potential leaks.

  • Spill Decontamination:

    • Solid Spill: Do not sweep dry, as this generates inhalable dust. Gently cover with damp paper towels, scoop into a solid hazardous waste container, and label appropriately.

    • Solution Spill: Contain the perimeter using inert absorbent pads. Once absorbed, place all contaminated materials (including gloves used for cleanup) into a sealed bag, tag as "Halogenated Hazardous Waste," and request immediate EHS pickup.

Disposal Decision Workflow

The following diagram illustrates the logical routing for this compound based on its physical state and solvent matrix.

DisposalWorkflow Start 5-Bromo-2-iodo-4-methoxybenzyl alcohol Waste Generated State Physical State? Start->State Solid Solid Residue State->Solid Pure Solid Liquid Liquid / Solution State->Liquid Dissolved SolidWaste Solid Halogenated Waste Container Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck HalSolvent Halogenated (e.g., DCM) SolventCheck->HalSolvent NonHalSolvent Non-Halogenated (e.g., EtOAc) SolventCheck->NonHalSolvent LiquidWaste Liquid Halogenated Waste Container HalSolvent->LiquidWaste Warning Mixture becomes Halogenated Waste NonHalSolvent->Warning Warning->LiquidWaste SAA Satellite Accumulation Area Label & Store SolidWaste->SAA LiquidWaste->SAA Incineration High-Temp Incineration (EHS Pickup) SAA->Incineration

Caption: Workflow for the classification and disposal of 5-Bromo-2-iodo-4-methoxybenzyl alcohol waste.

References

  • Treatment Technologies for Halogenated Organic Containing Wastes, Volume I, U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32, eCFR Title 40. Available at:[Link]

  • Halogenated Solvents in Laboratories, Temple University Environmental Health and Radiation Safety. Available at:[Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents, University of Louisville DEHS. Available at:[Link]

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